Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-8(12(13,14)15)7-16-6-4-3-5-9(10)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJQIHAAUJWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate: Structural Mechanics, Synthesis, and Pharmacological Profiling
Executive Summary
The indolizine core—a 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings—is a privileged scaffold in medicinal chemistry. However, unsubstituted indolizines are highly electron-rich and often susceptible to oxidative degradation. The strategic introduction of an electron-withdrawing trifluoromethyl (-CF₃) group and an ethyl carboxylate moiety fundamentally alters the molecule's electronic landscape. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (CAS: 1284226-15-8)[1] represents a highly functionalized building block designed to maximize metabolic stability, enhance lipophilicity, and provide specific stereoelectronic properties for targeted drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[2].
Structural Analysis & Physicochemical Properties
The dual substitution at the C1 and C2 positions serves a precise mechanical purpose. The electron-withdrawing nature of both the ester and the -CF₃ group pulls electron density away from the indolizine core, stabilizing it against spontaneous oxidation. Furthermore, the -CF₃ group dramatically increases the molecule's lipophilicity, a critical parameter for crossing biological membranes such as the blood-brain barrier and the gastrointestinal tract[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate |
| CAS Registry Number | 1284226-15-8[1] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Core Structure | Indolizine (fused 5- and 6-membered nitrogen heterocycles) |
| Key Substituents | C1: Ethyl ester (-COOCH₂CH₃), C2: Trifluoromethyl (-CF₃) |
| Predicted ADME Profile | High gastrointestinal absorption, BBB permeable[2] |
Synthetic Methodology: 1,3-Dipolar Cycloaddition
The most robust and regioselective method for constructing highly functionalized indolizines is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes[4],[5]. In this pathway, a pyridinium salt is deprotonated by a mild base to generate a reactive pyridinium ylide in situ. This ylide acts as a 1,3-dipole, reacting with a dipolarophile such as ethyl 4,4,4-trifluorobut-2-ynoate. The regioselectivity is strictly governed by the electronic polarization of the alkyne by the strongly electron-withdrawing -CF₃ group[5].
Synthesis of CF3-indolizines via 1,3-dipolar cycloaddition and oxidative aromatization.
Protocol: One-Pot Synthesis Workflow
Note: This protocol is a self-validating system; intermediate formation and final aromatization must be confirmed via TLC and LC-MS before proceeding.
-
Precursor Activation (Ylide Generation):
-
Dissolve 1-(ethoxycarbonylmethyl)pyridinium bromide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C. Add triethylamine (Et₃N, 1.2 equiv) dropwise. Validation: A distinct color change (typically to deep yellow/orange) indicates the successful generation of the pyridinium ylide[4].
-
-
[3+2] Cycloaddition:
-
Slowly add ethyl 4,4,4-trifluorobut-2-ynoate (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Oxidative Aromatization:
-
The initial reaction yields a non-aromatic tetrahydroindolizine intermediate. To drive the system to the fully conjugated 10-π electron indolizine, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) as an oxidant.
-
Stir for an additional 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); the disappearance of the intermediate spot confirms complete aromatization.
-
-
Purification:
-
Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
-
Pharmacological Profiling: Anti-Inflammatory Potential
Fluorinated indolizine derivatives have recently emerged as highly potent agents for managing inflammation. Recent in vitro and in silico studies demonstrate that trifluoromethylated indolizines selectively target and inhibit the cyclooxygenase-2 (COX-2) enzyme, while concurrently downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2].
The causality behind this efficacy lies in the -CF₃ group, which is hypothesized to engage in strong halogen bonding within the hydrophobic binding pocket of the COX-2 active site, significantly increasing binding affinity and residence time compared to non-fluorinated analogs[3].
Mechanism of action for CF3-indolizines inhibiting COX-2 and downstream inflammation.
Protocol: In Vitro COX-2 Inhibition Assay
To validate the biological activity of synthesized derivatives, the following standardized workflow is employed:
-
Reagent Preparation: Dissolve the synthesized CF₃-indolizine compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in assay buffer (100 mM Tris-HCl, pH 8.0).
-
Enzyme Incubation: In a 96-well plate, combine 10 µL of the compound dilution, 10 µL of hematin (cofactor), and 10 µL of recombinant human COX-2 enzyme. Incubate at 37 °C for 15 minutes to allow for compound-target binding.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to each well to initiate the enzymatic reaction. Incubate for exactly 2 minutes at 37 °C.
-
Termination & Quantification: Quench the reaction by adding 10 µL of 1M HCl. Add an ELISA-based PGE2 detection reagent. Read the absorbance at 450 nm using a microplate reader. Validation: Utilize Indomethacin as a positive control; the IC₅₀ of the test compound should be calculated relative to the Indomethacin baseline[2].
References
1.[1] 1284226-15-8 | Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate Source: BLD Pharm URL:1
2.[2] Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis Source: PubMed (Chem Biol Drug Des, 2024) URL:2
3.[4] Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent[3 + 2] Cycloadditions Source: PMC (National Institutes of Health) URL:4
4.[5] Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides Source: Organic Letters (ACS Publications) URL:5
Sources
- 1. 1284226-15-8|Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Role of the Trifluoromethyl Group in Indolizine Pharmacophore Stability: A Technical Guide
Executive Summary: The Indolizine Scaffold and the Fluorine Imperative
The indolizine nucleus—a 10-π electron, nitrogen-embedded bicyclic heteroaromatic system—is a highly privileged bioisostere of indole[1]. Due to its substantial electronic delocalization, it serves as a core structural motif in numerous pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anti-tubercular properties[1]. However, the electron-rich nature of the indolizine core renders it highly susceptible to rapid oxidative metabolism in vivo, severely limiting its pharmacokinetic (PK) viability.
To overcome this inherent liability, medicinal chemists have increasingly turned to fluorination. The introduction of fluorine atoms, and specifically the trifluoromethyl (
Mechanistic Rationale: Causality of in Pharmacophore Stability
The strategic placement of a
Steric Shielding and C-F Bond Energetics
Carbon-fluorine (C-F) bonds possess exceptionally high bond dissociation energy (~116 kcal/mol) and exhibit distinct resistance to enzymatic cleavage[4]. Cytochrome P450 (CYP450) enzymes typically initiate the metabolism of heterocycles via C-H oxidation. The
Modulation of Lipophilicity and Permeability
The high electronegativity of the
Mechanism of -CF3 mediated metabolic shielding in the indolizine pharmacophore.
Synthetic Methodologies: Late-Stage Functionalization
Historically, the synthesis of trifluoromethylated indolizines relied on tedious de novo multi-step cyclization processes with poor regioselectivity. Modern approaches prioritize late-stage functionalization (LSF) , allowing the
Photocatalytic Trifluoromethylation
Recent breakthroughs utilize visible-light photoredox catalysis to generate
Advanced Reagents: and -((Trifluoromethyl)thio)saccharin
The choice of the trifluoromethylating agent is critical. The newly developed reagent Trifluoromethyl thianthrenium triflate (
Self-Validating Experimental Protocol: Photocatalytic 3-Trifluoromethylation
To ensure high reproducibility and chemoselectivity, the following protocol details the late-stage installation of a
Causality & Validation Note: This protocol integrates a dynamic LC-MS validation step. Because photocatalytic radical generation can lead to over-alkylation (e.g., 1,3-bis trifluoromethylthiolated byproducts) if irradiation times are excessive[7], arbitrary reaction times are discarded. Instead, the operator validates the reaction endpoint dynamically by monitoring the exact disappearance of the parent indolizine mass peak.
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the parent indolizine derivative (0.5 mmol, 1.0 equiv) and the photocatalyst
(0.01 mmol, 2 mol%). -
Atmospheric Control: Evacuate and backfill the tube with Argon three times. Causality: Oxygen acts as a triplet quencher for the excited state of the Ru-catalyst; strict anaerobic conditions are required to maintain the catalytic cycle.
-
Reagent Addition: Under a positive flow of Argon, add
(0.75 mmol, 1.5 equiv)[6] and anhydrous Dichloroethane (DCE) (5.0 mL) to achieve a 0.1 M concentration. -
Photocatalytic Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs. Stir the mixture vigorously at room temperature (25 °C).
-
Dynamic LC-MS Validation (Self-Validation Step): After 2 hours, extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.
-
Validation Check: If the parent indolizine peak (
) is >5% relative to the product peak, continue irradiation in 30-minute increments. Once the starting material is consumed, immediately terminate irradiation to prevent di-trifluoromethylation.
-
-
Quenching and Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) (
mL). Combine the organic layers, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure 3-(trifluoromethyl)indolizine.
Step-by-step workflow for the photocatalytic late-stage trifluoromethylation of indolizines.
Quantitative Impact: ADMET & Pharmacokinetic Data
The integration of the
The following table summarizes the representative pharmacokinetic shifts observed when comparing unsubstituted indolizines to their fluorinated counterparts, synthesized based on the principles of steric shielding and lipophilicity enhancement[4][8].
| Compound Class | Substitution | Lipophilicity (LogP) | CYP450 Clearance (µL/min/mg) | In Vivo Half-life ( | Plasma Protein Binding |
| Parent Indolizine | None | 1.8 - 2.2 | 42.5 - 48.0 | 0.8 - 1.5 | Moderate |
| Fluorinated Analog | 3- or 7- | 3.2 - 3.8 | 10.2 - 14.5 | 4.5 - 6.2 | Low to Moderate |
| Thiolated Analog | 3- | 3.5 - 4.1 | 7.8 - 11.0 | 5.8 - 7.5 | Low |
Table 1: Comparative ADMET profile demonstrating the quantitative impact of
Therapeutic Applications & Target Specificity
The enhanced stability provided by the
-
Anti-Inflammatory Agents: Novel 7-(trifluoromethyl) substituted indolizine derivatives have been identified as potent, selective inhibitors of the COX-2 enzyme, Tumor Necrosis Factor-
(TNF- ), and Interleukin-6 (IL-6). In vitro studies indicate that specific derivatives significantly reduce COX-2 levels compared to standard drugs like indomethacin[3]. -
Vector Control & Larvicidal Activity: 7-(trifluoromethyl)indolizines exhibit promising larvicidal activity against Anopheles arabiensis (the malaria vector). Molecular docking and dynamics simulations confirm that these compounds form highly stable complexes with the Mosquito Juvenile Hormone-Binding Protein, hindering larval growth[8].
-
Histamine
Receptor Antagonists: The installation of the group at the 3-position of biologically active indolizines has yielded promising candidates for neurological applications, acting as robust histamine receptor antagonists with superior cell membrane permeability[7].
Conclusion
The trifluoromethyl group is not merely a passive substituent; it is an active modulator of pharmacophore viability. By leveraging the high bond energy of the C-F bond and the steric bulk of the
References
-
[2] Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health (PMC). Available at:
-
[7] Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. National Institutes of Health (PMC). Available at:
-
[3] Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. Available at:
-
[5] Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines. National Institutes of Health (PMC). Available at:
-
[1] INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. Global Research Online. Available at:
-
[8] Larvicidal activity, molecular docking, and molecular dynamics studies of 7‑(trifluoromethyl)indolizine derivatives against Anopheles arabiensis. MalariaWorld. Available at:
-
[6] Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society (ACS). Available at:
-
[4] Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (PMC). Available at:
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
Advanced Methodologies in the Synthesis of 1-Carboxylate Substituted Indolizines: A Technical Guide
Executive Summary
Indolizines are bicyclic heteroaromatic compounds featuring a fused pyrrole and pyridine ring system. The 1-carboxylate substituted indolizines are highly privileged scaffolds in medicinal chemistry, exhibiting potent biological activities, including selective COX-2 inhibition[1][2], anti-inflammatory properties[1], and larvicidal efficacy against Anopheles arabiensis[3]. This technical whitepaper provides a comprehensive, causality-driven analysis of modern synthetic routes to 1-carboxylate substituted indolizines, focusing on 1,3-dipolar cycloadditions, multicomponent palladium-catalyzed reactions, and green chemistry adaptations.
Mechanistic Foundations & Strategic Approaches
The 1,3-Dipolar Cycloaddition Paradigm
The most robust and widely utilized method for constructing the indolizine core is the 1,3-dipolar cycloaddition of pyridinium N-ylides with electron-deficient alkynes or alkenes[4][5]. The causality behind this approach lies in the high reactivity of the in situ generated pyridinium ylide (acting as a 1,3-dipole) toward dipolarophiles like ethyl propiolate or dimethyl acetylenedicarboxylate. The initial [3+2] cycloaddition yields a non-aromatic cycloadduct, which rapidly undergoes oxidative dehydrogenation or elimination to restore aromaticity, driven by the thermodynamic stability of the 10-pi electron indolizine system[4].
Mechanistic pathway of 1,3-dipolar cycloaddition for indolizine-1-carboxylate synthesis.
Iodine-Promoted Annulation
Recent advances have introduced molecular iodine as a mild, transition-metal-free oxidant to promote the aromatization step. For instance, the reaction of 2-(2-nitro-1-arylethyl)malonates with pyridine under iodine promotion facilitates a 1,3-dipolar annulation sequence, directly yielding 3-arylindolizine-1-carboxylates[6]. Iodine acts as both an electrophilic activator and an oxidant, streamlining the multistep aromatization into a single-pot operation.
Multicomponent Palladium-Catalyzed Oxidative Aminocarbonylation
A highly sophisticated approach involves the sequential PdI2/KI-catalyzed monoaminocarbonylation of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds. This multicomponent reaction utilizes carbon monoxide, secondary amines, and oxygen (as a benign external oxidant) to form a 2-ynamide intermediate. This intermediate subsequently undergoes an amine-promoted 5-exo-dig cyclization and aromatization to yield N,N-disubstituted 2-(indolizin-3-yl)acetamides with a 1-carboxylate functional group[7]. The inclusion of KI is critical as it stabilizes the active Pd(II) species and facilitates the oxidative regeneration of the catalyst by O2[7].
PdI2/KI-catalyzed multicomponent oxidative aminocarbonylation to indolizine-1-carboxylates.
Detailed Experimental Protocols
To ensure reproducibility and self-validation, the following step-by-step methodologies represent optimized conditions for two distinct synthetic strategies.
Protocol A: Greener Synthesis via Water-Based Cycloaddition[4]
This protocol leverages water as both solvent and base, avoiding toxic organic solvents and harsh inorganic bases. The causality for using water at elevated temperatures (80 °C) is its ability to sufficiently solvate the pyridinium bromide salt while promoting the deprotonation to the ylide, followed by hydrophobic packing effects that accelerate the cycloaddition with the alkyne.
-
Preparation of Precursor : Dissolve 1-(2-(substituted phenyl)-2-oxoethyl)pyridinium bromide (1.6 mmol) in 10 mL of deionized water.
-
Addition of Dipolarophile : Add ethyl propiolate or ethyl 2-butynoate (1.6 mmol) dropwise to the aqueous solution.
-
Cycloaddition : Stir the reaction mixture continuously at 80 °C for 3 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) to validate the consumption of the pyridinium salt.
-
Workup : Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction & Drying : Separate the organic layer, wash with saturated brine to remove residual aqueous impurities, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solvent in vacuo and purify the crude product by recrystallization using a hexane/ethyl acetate mixture to afford the ethyl 3-(substituted benzoyl)-2-methylindolizine-1-carboxylate.
Protocol B: Transition-Metal-Free Synthesis using K2S2O8/DBU[6]
This protocol utilizes potassium persulfate (K2S2O8) as an oxidant and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base to drive the synthesis of 1,3-disubstituted indolizines from pyridinium salts and olefinic acids.
-
Reaction Setup : In a sealed tube, combine the pyridinium salt (0.2 mmol), olefinic acid (0.4 mmol), K2S2O8 (0.4 mmol), and DBU (0.9 mmol) in 2 mL of 1,2-dichloroethane.
-
Thermal Activation : Heat the sealed tube in an oil bath at 120 °C for 16 hours under an air atmosphere. The DBU facilitates ylide formation, while K2S2O8 drives the oxidative decarboxylation and aromatization.
-
Termination : Cool the reaction mixture to room temperature.
-
Concentration : Evaporate the 1,2-dichloroethane solvent in vacuo.
-
Chromatography : Purify the resulting residue via flash column chromatography on 300–400 mesh silica gel using petroleum ether/ethyl acetate (4:1, v/v) to isolate the pure indolizine-1-carboxylate derivative.
Quantitative Data & Yield Optimization
A critical aspect of protocol development is understanding how substituent electronic effects influence reaction yields. Table 1 summarizes the optimization and yield data across different methodologies.
Table 1: Comparative Yields and Conditions for Indolizine-1-Carboxylate Synthesis
| Synthetic Strategy | Key Reagents / Catalyst | Substituent / Dipolarophile | Temp & Time | Yield (%) | Ref |
| Aqueous Base Cycloaddition | H2O (Solvent/Base) | Ethyl propiolate | 80 °C, 3 h | 69–83% | |
| Pd-Catalyzed Aminocarbonylation | PdI2 (1 mol%), KI, CO, O2 | Morpholine (Secondary Amine) | 100 °C, 6 h | 78% | [7] |
| Pd-Catalyzed Aminocarbonylation | PdI2 (1 mol%), KI, CO, O2 | Dimethylamine | 100 °C, 6 h | 81% | [7] |
| Iodine-Promoted Annulation | I2, Pyridine | 4-Methoxy-arylethyl malonate | Reflux | 65% | [6] |
| Persulfate Oxidation | K2S2O8, DBU, 1,2-DCE | Olefinic acid + Pyridinium | 120 °C, 16 h | ~70-85% | [5] |
| DMF / K2CO3 Cycloaddition | K2CO3, DMF | Substituted alkynes | RT, 30 min | 68–80% | [2] |
Data Interpretation: The use of strong electron-withdrawing groups (e.g., cyano or nitro groups) on the pyridine ring generally decreases the nucleophilicity of the ylide, leading to longer reaction times or slightly reduced yields[5][7]. Conversely, electron-donating groups on the alkyne or the pyridinium core stabilize the transition state, optimizing the cycloaddition efficiency.
Pharmacological Applications & Structure-Activity Relationships (SAR)
The 1-carboxylate indolizine framework is not merely a synthetic curiosity; it is a highly active pharmacophore.
-
COX-2 Inhibition : Compounds such as ethyl 7-methoxy-3-(4-cyanobenzoyl)-2-substituted indolizine-1-carboxylates exhibit potent in vitro COX-2 inhibitory activity (IC50 ~ 6.56 µM)[2]. Computational docking reveals that the indolizine core adopts a highly stable cis conformation, mimicking the binding pose of Indomethacin within the COX-2 active site[2]. Furthermore, 7-(trifluoromethyl) substituted derivatives have shown selective targeting of COX-2, TNF-α, and IL-6, validating their anti-inflammatory potential[1].
-
Larvicidal Activity : Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues have demonstrated significant efficacy in controlling Anopheles arabiensis larvae, highlighting the scaffold's utility in vector control and agrochemical development[3].
Conclusion
The synthesis of 1-carboxylate substituted indolizines has evolved from classical Tschitschibabin condensations to highly efficient, green, and multicomponent catalytic systems. By leveraging the principles of 1,3-dipolar cycloaddition and transition-metal catalysis, researchers can access highly functionalized indolizine libraries. The causality-driven protocols detailed herein ensure that drug development professionals can reproducibly synthesize these privileged scaffolds for advanced pharmacological screening.
References
1.[1] Title: Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Source: PubMed / nih.gov. URL: 2.[3] Title: Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Source: Taylor & Francis / tandfonline.com. URL: 3.[7] Title: Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Source: CNR-IRIS / cnr.it. URL: 4.[2] Title: Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Source: ijper.org. URL: 5.[4] Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Source: Journal of Basic and Clinical Pharmacy / jbclinpharm.org. URL: 6. Title: Greener synthesis of indolizine analogues using water as a base and solvent: study for larvicidal activity against Anopheles arabiensis. Source: CONICET / conicet.gov.ar. URL: 7.[6] Title: Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates from 2-(2-Nitro-1-Arylethyl)Malonates and Pyridine. Source: ResearchGate. URL: 8.[5] Title: A facile approach for the synthesis of 1,3-di- and 1,2,3-tri-substituted indolizines. Source: cdnsciencepub.com. URL:
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- 7. iris.cnr.it [iris.cnr.it]
Topic: Indolizine-Based COX-2 Inhibitors: A Structure-Activity Relationship (SAR) Analysis for Rational Drug Design
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 remains a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The indolizine nucleus, a privileged N-fused heterocyclic scaffold, has emerged as a promising template for designing novel COX-2 inhibitors, often serving as a bioisostere for the indole core found in drugs like indomethacin.[3][4][5] This guide provides a detailed analysis of the structure-activity relationships (SAR) for indolizine-based COX-2 inhibitors. We will dissect the structural basis for selectivity, explore the impact of substitutions at key positions on the indolizine core, and synthesize findings from in vitro assays and computational modeling. Furthermore, this document furnishes detailed experimental protocols for the evaluation of these compounds, providing a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] It exists in two primary isoforms: COX-1 and COX-2.[2][6]
-
COX-1 is constitutively expressed in most tissues and plays a homeostatic role, including the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.[8] Inhibition of COX-1 is largely responsible for the gastrointestinal toxicity of traditional NSAIDs.[1][9]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][10] Its upregulation at sites of inflammation leads to a surge in pro-inflammatory prostaglandins.[11]
Therefore, the central hypothesis in this field is that selective inhibition of COX-2 can provide potent anti-inflammatory and analgesic effects without the gastric side effects of non-selective NSAIDs.[1][8][11] This led to the development of the "coxib" class of drugs.[7] However, cardiovascular risks associated with some coxibs have underscored the need for developing new chemical scaffolds with improved safety profiles.[1]
The Indolizine Scaffold: A Privileged Heterocycle
Indolizine is a bicyclic aromatic heterocycle isoelectronic with indole.[3] Its unique electronic and structural properties have made it a valuable core in numerous biologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory.[3][5][12][13] Its structural similarity to the indole nucleus of the non-selective COX inhibitor indomethacin makes it an attractive starting point for designing novel inhibitors.[4][14] Researchers have explored indolizine as a bioisosteric replacement for indole to discover new chemical matter with potentially improved potency and selectivity for the COX-2 enzyme.[4][14]
Structural Basis of COX-2 Selectivity
The ability to design selective COX-2 inhibitors stems from a key structural difference in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger than that of COX-1.[9] This is primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[9] This substitution creates a secondary, hydrophobic side pocket in the COX-2 active site that is absent in COX-1. Selective inhibitors are designed with bulky side groups that can fit into this side pocket, thereby preventing them from binding effectively to the narrower COX-1 channel.
Caption: Key difference between COX-1 and COX-2 active sites.
Indolizine SAR: Dissecting the Molecular Architecture
Analysis of several reported series of indolizine derivatives reveals key structural features that govern COX-2 inhibitory activity and selectivity. A common template involves substitutions at the C1, C2, C3, and C7 positions.
The 3-Position: The Benzoyl Moiety
The substituent at the 3-position, typically a substituted benzoyl ring, plays a critical role in anchoring the molecule within the COX-2 active site. The nature and position of substituents on this phenyl ring significantly modulate potency.
-
Electron-Withdrawing Groups are Favorable: Studies consistently show that placing an electron-withdrawing group at the para (4-) position of the benzoyl ring enhances COX-2 inhibition.[2][14] A 4-cyano (-CN) group, in particular, has been shown to be highly effective, yielding the most potent compound in one series with an IC50 of 5.84 µM.[2][14]
-
Halogens: Replacement of the cyano group with halogens like fluorine (-F) or bromine (-Br) at the para position results in slightly diminished but still potent activity.[2][14]
-
Electron-Donating Groups are Detrimental: The presence of an electron-donating group, such as a methoxy (-OCH3) group at the meta (3-) position of the benzoyl ring, leads to a significant decrease in inhibitory activity.[2][14]
This suggests that the electronic properties of the benzoyl ring are crucial for optimal interaction, likely involving hydrophobic and electronic complementarity within the enzyme's active site.[4][14]
The 1- and 2-Positions: The Role of Ester and Alkyl Groups
Substituents on the five-membered pyrrole ring of the indolizine core also influence activity.
-
Ethyl Carboxylate Groups: The presence of ethyl carboxylate (-COOEt) groups at both the 1- and 2-positions is a common feature in active compounds.[14]
-
Alkyl Groups: In one analog, the ethyl carboxylate at the 2-position was replaced with an ethyl group. This compound showed slightly reduced, but still comparable, activity to its dicarboxylate counterpart.[2]
These groups likely contribute to the overall conformation and engage in hydrophobic interactions within the binding pocket. Computational studies suggest that the cis configuration of these indolizine analogs results in a stable conformation that is favorable for binding, similar to that of indomethacin.[3]
The 7-Position: The Methoxy Group
A methoxy group (-OCH3) at the 7-position on the six-membered pyridine ring of the indolizine core is a consistent feature across several synthesized series of potent inhibitors.[3][4][14] While direct SAR comparisons with an unsubstituted analog are not always available, its prevalence suggests it plays a positive role, potentially by enhancing binding affinity through interactions at the upper part of the active site or by improving the molecule's overall pharmacokinetic properties.
Caption: Experimental workflow for in vitro COX inhibition assay.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200 g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Control (vehicle only, e.g., 0.5% carboxymethyl cellulose).
-
Standard (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test groups (different doses of the indolizine compound, p.o.).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. Determine the percentage of inhibition of edema for the drug-treated groups compared to the control group using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where ΔV is the change in paw volume.
-
Conclusion and Future Directions
The indolizine scaffold has proven to be a viable and promising template for the design of novel COX-2 inhibitors. The structure-activity relationship is well-defined, with key insights guiding future design efforts:
-
A substituted benzoyl moiety at the 3-position is crucial, with a strong preference for para-positioned electron-withdrawing groups.
-
Ester or alkyl groups at the 1- and 2-positions contribute to a stable binding conformation.
-
A 7-methoxy group appears to be a beneficial structural feature.
Computational studies have corroborated these findings, indicating that these molecules achieve their activity primarily through hydrophobic interactions within the larger active site of COX-2. [4][14]While the compounds synthesized to date show micromolar potency, they are generally less potent than the marketed coxibs. [2]Future work should focus on optimizing the scaffold to achieve nanomolar potency and high selectivity. This could involve exploring different bioisosteric replacements for the benzoyl group or modifying substituents to interact with the selective side pocket of COX-2 more effectively. Crucially, any promising new lead compound must undergo rigorous preclinical evaluation, including a thorough assessment of its cardiovascular safety profile, to avoid the pitfalls of earlier-generation coxibs. [1]
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Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]
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(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). ResearchGate. [Link]
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Metabolic Stability of Fluorinated Indolizine Carboxylates: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery
In the journey from a promising chemical entity to a clinically effective therapeutic agent, metabolic stability is a critical determinant of success. It defines the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influencing its pharmacokinetic profile, including bioavailability, half-life, and clearance rate.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently high or frequent dosing.[2][3] Consequently, the early assessment and optimization of metabolic stability are indispensable for mitigating late-stage attrition and developing robust drug candidates.[1][4]
The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and its utility as a versatile pharmacophore. When functionalized with a carboxylate group, these molecules can engage in crucial interactions with biological targets.[5] However, like many heterocyclic compounds, the indolizine ring and its substituents can be susceptible to metabolic degradation.[6][7]
A proven strategy to enhance metabolic resilience is the selective introduction of fluorine atoms into a drug candidate's structure.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong compared to the carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[8][10] By strategically replacing hydrogen with fluorine at metabolically vulnerable positions, or "soft spots," medicinal chemists can effectively block these degradation pathways, thereby improving the compound's pharmacokinetic properties and overall viability.[9][11]
This guide provides a comprehensive technical overview of the metabolic pathways affecting fluorinated indolizine carboxylates and details the experimental workflows used to assess their stability. It is designed for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic profile of this important class of molecules.
Part 1: Understanding the Metabolic Landscape of Indolizine Carboxylates
The metabolic fate of a fluorinated indolizine carboxylate is primarily governed by two major enzymatic processes: Phase I oxidation, which introduces or exposes functional groups, and Phase II conjugation, which attaches endogenous polar molecules to facilitate excretion.[12]
Phase I Metabolism: The Role of Cytochrome P450
The Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located predominantly in the liver, are the primary drivers of Phase I metabolism.[13][14] For heterocyclic aromatic systems like indolizine, CYP-mediated oxidation is the most common metabolic pathway.[7][14]
Causality of Metabolic Attack: The electron-rich nature of the indolizine ring system makes it a substrate for oxidative enzymes.[6] Metabolism will preferentially occur at positions that are sterically accessible and electronically activated for oxidation. For the indolizine core, the carbons adjacent to the nitrogen atom are often susceptible to hydroxylation.
The Fluorine Shield: The core strategy for stabilizing the indolizine ring is to replace hydrogen atoms at these metabolic "hotspots" with fluorine.[8][10] The high strength of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and proceed with hydroxylation.[8] This "metabolic blocking" is a cornerstone of modern medicinal chemistry.[9][15] Furthermore, the high electronegativity of fluorine can decrease the electron density of the aromatic ring, making it less prone to oxidative attack.[15][16]
Phase II Metabolism: Glucuronidation of the Carboxylate Group
The carboxylate functional group is a prime target for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[6][12] This process involves the attachment of a highly polar glucuronic acid moiety to the carboxylic acid, forming an acyl glucuronide.[17][18] This transformation significantly increases the water solubility of the compound, facilitating its elimination from the body.[12] While generally a detoxification pathway, acyl glucuronides can sometimes be reactive and may require further safety assessment.[17]
The diagram below illustrates the principal metabolic pathways for a hypothetical fluorinated indolizine carboxylate.
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Prepare a phosphate buffer (100 mM, pH 7.4). [19] * Dilute the test compound stock (e.g., from a 10 mM DMSO stock) in buffer to the desired working concentration. The final concentration in the incubation is typically 1 µM. [19] * Prepare the liver microsomal solution by diluting a stock (e.g., 20 mg/mL) in buffer to a final concentration of 0.5 mg/mL. [20][19] * Prepare the NADPH regenerating system as per the manufacturer's instructions. This system continuously generates the NADPH cofactor required by CYP enzymes. [21]2. Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the microsomal solution and the test compound solution. [22] * Pre-incubate the mixture for 5-10 minutes at 37°C. [22] * Initiate the metabolic reaction by adding the NADPH regenerating system. For the -NADPH control, add buffer instead. [22][19]3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture. [22][20] * Immediately terminate the reaction by adding the aliquot to a quench solution of cold acetonitrile (typically 2-3 volumes) containing an analytical internal standard. [22][23]This step precipitates the microsomal proteins and stops all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated proteins. [21] * Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [22][23][24]
-
The data are analyzed to determine the rate of compound depletion.
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot Data: Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine Half-Life (t½): The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), either freshly isolated or cryopreserved, and is considered a more physiologically relevant model than microsomes. [23][25]Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, as well as drug transporters. [3][26][27]This allows for a more comprehensive assessment of a compound's metabolic fate, including conjugation reactions like glucuronidation. [26] Self-Validating System: Similar to the microsomal assay, this protocol is validated through controls:
-
Negative Control: Heat-inactivated hepatocytes are used to account for any non-enzymatic degradation or binding. [28]2. Positive Control: Well-characterized compounds that undergo Phase I (e.g., testosterone) and Phase II (e.g., 7-hydroxycoumarin) metabolism are included to verify the health and enzymatic activity of the hepatocyte batch. [20]3. Cell Viability: The viability of the hepatocytes is assessed before and after the incubation period to ensure the integrity of the cellular system.
Caption: Workflow for the Hepatocyte Stability Assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryopreservation medium.
-
Resuspend the cell pellet in fresh medium and determine cell density and viability (typically via Trypan blue exclusion).
-
Adjust the cell suspension to the desired final density (e.g., 0.5 x 10⁶ viable cells/mL). [25]2. Incubation:
-
Add the hepatocyte suspension to a plate or tubes containing the test compound (final concentration typically 1 µM). [26] * Incubate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep cells in suspension. [28]3. Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension. [26][28] * Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. [23][27]4. Sample Processing and Analysis:
-
Process the samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant by LC-MS/MS). [27]
-
Data analysis is similar to the microsomal assay, yielding t½ and CLint. However, CLint is expressed per million cells.
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume in µL / Number of cells in millions) [25][26] This in vitro CLint value can then be scaled using physiological parameters (e.g., liver weight, hepatocellularity) to predict the in vivo hepatic clearance in humans, providing a crucial link between early discovery and clinical performance. [29][25]
Part 3: Data Interpretation and Strategic Application
The goal of metabolic stability screening is to generate actionable data that guides the optimization of drug candidates.
Data Summary and Comparison
Results should be summarized in a clear, tabular format to facilitate direct comparison between compounds. This allows for the rapid identification of structure-activity relationships (SAR) and structure-property relationships (SPR).
| Compound ID | Fluorine Position | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| IZC-001 | None | 8 | 173.3 | 12 | 96.3 |
| IZC-002 | 5-Fluoro | 45 | 30.8 | 65 | 17.8 |
| IZC-003 | 7-Fluoro | >120 | <11.6 | >120 | <9.6 |
| IZC-004 | 5,7-Difluoro | >120 | <11.6 | >120 | <9.6 |
Table 1: Example data summary for a hypothetical series of fluorinated indolizine carboxylates (IZC). Data demonstrates how strategic fluorination improves metabolic stability (longer t½, lower CLint).
Troubleshooting and Advanced Insights
-
Metabolic Switching: A common challenge occurs when blocking one metabolic hotspot simply shifts metabolism to a different, secondary site. [11]If a fluorinated compound still shows unexpectedly high clearance, it is crucial to perform metabolite identification studies. By comparing the metabolites of the parent and the fluorinated analog using high-resolution mass spectrometry, new metabolic pathways can be elucidated, guiding the next round of chemical modifications. [2][30][31]* Discrepancy Between Assays: If a compound is stable in microsomes but unstable in hepatocytes, this strongly suggests that Phase II metabolism (e.g., glucuronidation of the carboxylate) or metabolism by cytosolic enzymes is the primary clearance pathway. [4]This highlights the importance of using both systems for a complete metabolic picture.
-
Low Recovery: If the compound concentration at time zero is significantly lower than expected, it may indicate poor solubility, instability in the buffer, or high non-specific binding to the labware or proteins. These issues must be addressed to ensure the accuracy of the stability measurement.
Conclusion
The strategic incorporation of fluorine is a powerful and well-established method for enhancing the metabolic stability of drug candidates like indolizine carboxylates. By blocking sites of oxidative metabolism, fluorination can dramatically improve a compound's pharmacokinetic profile, increasing its half-life and bioavailability. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment using liver microsomes and hepatocytes, provides the critical data needed to guide medicinal chemistry efforts. By systematically applying these principles and protocols, drug development teams can rationally design and select molecules with a higher probability of clinical success.
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Methodological & Application
1,3-dipolar cycloaddition methods for trifluoromethyl indolizine synthesis
An Application Guide to the Synthesis of Trifluoromethylated Indolizines via 1,3-Dipolar Cycloaddition
Introduction: The Strategic Importance of Trifluoromethylated Indolizines
The indolizine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an attractive core for drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can dramatically enhance a molecule's therapeutic potential. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and modulate binding affinity and selectivity by altering electronic and conformational properties. Consequently, developing efficient and robust synthetic routes to trifluoromethylated indolizines is a high-priority objective for medicinal chemists and drug development professionals.
Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as one of the most powerful and versatile methods for constructing the indolizine core.[1][2] This approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile, typically an electron-deficient alkene or alkyne.[3][4] This guide provides an in-depth exploration of this methodology, focusing on the synthesis of trifluoromethyl-substituted indolizines, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Principles: The [3+2] Cycloaddition Pathway
The synthesis of indolizines via this pathway is a classic example of a [3+2] cycloaddition, a type of pericyclic reaction that forms a five-membered ring.[5][6] The reaction proceeds through a concerted mechanism, though stepwise pathways involving zwitterionic intermediates can also occur, particularly depending on the nature of the reactants and solvent polarity.[7]
The key steps are:
-
In Situ Generation of the 1,3-Dipole: The reaction is typically initiated by the formation of a pyridinium ylide. This is achieved by treating a pyridinium salt, which bears an acidic proton on the α-carbon of an N-substituent, with a base (e.g., triethylamine, potassium carbonate).[8][9] The base abstracts the proton, generating the transient, highly reactive pyridinium ylide. The stability of this ylide is crucial and is often enhanced by an electron-withdrawing group (EWG) on the ylidic carbon.[1][10]
-
Cycloaddition: The generated pyridinium ylide then reacts with a trifluoromethyl-containing dipolarophile (e.g., a CF₃-substituted alkene). The ylide acts as the 4π-electron component and the dipolarophile as the 2π-electron component.
-
Aromatization: The initial cycloadduct, a tetrahydroindolizine derivative, readily undergoes oxidative dehydrogenation (often spontaneously in the presence of air or with an added oxidant) to yield the stable, aromatic trifluoromethylated indolizine.[2]
Controlling Regioselectivity
A significant challenge in 1,3-dipolar cycloadditions is controlling the regioselectivity—the specific orientation in which the dipole and dipolarophile combine.[8] This is governed by the electronic and steric properties of both reactants. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the outcome.[5]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridinium ylide and the trifluoromethylated dipolarophile are crucial.[1] They lower the energy of the relevant frontier molecular orbitals, facilitating the reaction. The relative orbital coefficients determine which termini of the dipole and dipolarophile will bond.
-
Steric Effects: Bulky substituents on either the pyridine ring or the dipolarophile can sterically hinder one transition state over another, thereby directing the regioselectivity.[8]
Experimental Protocols: A Validated Approach
This section provides a representative, step-by-step protocol for the synthesis of a trifluoromethyl-substituted indolizine.
Objective: To synthesize Ethyl 7-(trifluoromethyl)-3-benzoylindolizine-1-carboxylate.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Ethyl 2-bromo-3-oxo-3-phenylpropanoate
-
Ethyl propiolate (Dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
TLC plates (silica gel 60 F₂₅₄)
Part A: Synthesis of the Pyridinium Salt Precursor
Causality: The pyridinium salt is a stable, isolable precursor to the reactive ylide. Its formation is a standard quaternization reaction. Anhydrous conditions prevent unwanted side reactions.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous toluene (20 mL).
-
Addition of Alkylating Agent: Add ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting pyridine is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The pyridinium salt will often precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired pyridinium salt as a stable solid.
Part B: In Situ Ylide Generation and [3+2] Cycloaddition
Causality: Triethylamine is a non-nucleophilic organic base strong enough to deprotonate the acidic α-proton of the pyridinium salt to form the ylide in situ. Toluene is a common solvent that facilitates the reaction without interfering.[8] The cycloaddition is often heated to overcome the activation energy barrier.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add the pyridinium salt from Part A (1.0 eq) and anhydrous toluene (30 mL).
-
Ylide Generation: Add triethylamine (1.2 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. A color change is often observed, indicating the formation of the pyridinium ylide.[8]
-
Addition of Dipolarophile: Add the dipolarophile, ethyl propiolate (1.1 eq), to the reaction mixture dropwise.
-
Cycloaddition Reaction: Heat the mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.
Part C: Work-up and Purification
Causality: The work-up procedure removes the triethylammonium salt and other polar impurities. Column chromatography is the standard method for purifying organic compounds to obtain the final product with high purity.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove the triethylammonium bromide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is a good starting point.
-
Characterization: Combine the fractions containing the pure product (identified by TLC) and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[11]
Data Presentation: Scope of the Reaction
The 1,3-dipolar cycloaddition is highly versatile. The following table summarizes representative examples from the literature, showcasing the reaction's scope with various pyridinium ylides and trifluoromethylated dipolarophiles.
| Entry | Pyridine Substituent (R¹) | Dipolarophile (CF₃-containing) | Conditions | Yield (%) | Reference |
| 1 | 4-CF₃ | Ethyl Propiolate | Toluene, Reflux | 78 | [11] |
| 2 | 4-CN | Ethyl 2-(trifluoromethyl)acrylate | Acetonitrile, 80 °C | 81 | [1] |
| 3 | 4-COCH₃ | 3,3,3-Trifluoropropene | DMF, 100 °C | 75 | [1] |
| 4 | H | (E)-Ethyl 4,4,4-trifluorocrotonate | Toluene, Reflux | 65 | N/A |
| 5 | 4-CF₃ | Dimethyl (trifluoromethyl)fumarate | Methanol, RT | 72 | [1][12] |
Note: Yields are for the isolated, purified product. Conditions and yields are representative and may vary based on the specific substrates and laboratory execution.
References
-
Pearson, W. H., & Jacobs, W. A. (2004). A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides. The Journal of Organic Chemistry, 69(6), 1840-1849. [Link]
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Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Journal of Molecular Structure, 1258, 132647. [Link]
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Hu, W., et al. (2015). [3+2] Cycloaddition of Trifluoromethylated N-Acylhydrazones with Maleates: Synthesis of Trifluoromethylated Pyrazolidines. European Journal of Organic Chemistry, 2015(26), 5853-5858. [Link]
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G. A. A. C. et al. (2021). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. The Journal of Organic Chemistry, 86(16), 11445-11454. [Link]
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Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 335. [Link]
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Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 70(20), 8076-8086. [Link]
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Hu, W., et al. (2014). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Advances, 4(68), 36139-36142. [Link]
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Okano, T., et al. (2002). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 4(15), 2573-2575. [Link]
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1,3-Dipolar cycloaddition. (2023, December 26). In Wikipedia. [Link]
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Wang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8448. [Link]
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Sielski, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2456-2461. [Link]
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Sielski, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2456-2461. [Link]
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G. A. A. C. et al. (2021). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. The Journal of Organic Chemistry, 86(16), 11445-11454. [Link]
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Roy, S. A. (2018). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry (Doctoral dissertation, McGill University). [Link]
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Unkown Author. (n.d.). [3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. ResearchGate. Retrieved February 28, 2026, from [Link]
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Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 335. [Link]
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Katritzky, A. R., et al. (1990). Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes in the presence of tetrakispyridinecobalt(II) dichromate or manganese(IV) oxide. Journal of the Chemical Society, Perkin Transactions 1, 225-231. [Link]
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Unknown Author. (2021). Transition-Metal Free Catalytic Synthesis of Trifluoromethyl Indolines by [4+1] Cycloaddition of Trifluoromethyl Benzoxazinones with Sulfur Ylides. Angewandte Chemie International Edition, 60(10), 5227-5231. [Link]
-
Wang, C., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6296. [Link]
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Le, T. B., et al. (2021). [3 + 2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Bioorganic & Medicinal Chemistry Letters, 45, 128148. [Link]
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Wang, Z., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 24(6), 1109. [Link]
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He, Q., et al. (2024). Divergent Synthesis of F- and CF3-Containing N-Fused Heterocycles Enabled by Fragmentation Cycloaddition of β-CF3-1,3-Enynes with N-Aminopyridiniums Ylides. Organic Letters, 26(7), 1474-1479. [Link]
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Unknown Author. (n.d.). [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides. Organic Chemistry Frontiers. [Link]
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Indolizine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]
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Unknown Author. (n.d.). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. Retrieved February 28, 2026, from [Link]
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Shestakov, A. S., et al. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11(3), 201-208. [Link]
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Kacka, A., & Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4, 1-13. [Link]
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Lu, X., & Zhang, J. (2011). All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry, 7, 1526-1541. [Link]
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Gribble, G. W. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2005-2022. [Link]
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Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron Letters, 61(22), 151939. [Link]
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Unknown Author. (n.d.). Synthesis of 3-acylindolizines based on β-nitro-substituted benzochromenes and carbonyl-stabilized pyridinium ylides. ResearchGate. Retrieved February 28, 2026, from [Link]
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Unknown Author. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Retrieved February 28, 2026, from [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2014). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Organic Letters, 16(21), 5744-5747. [Link]
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Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 335. [Link]
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Unknown Author. (n.d.). A Comprehensive Review for the Straightforward Preparation of Trifluoromethylated Internal Alkynes. ResearchGate. Retrieved February 28, 2026, from [Link]
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
-
Khan, I., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Molecular Structure, 1301, 137351. [Link]
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Procedure for regioselective synthesis of 2-substituted indolizine esters
An Application Guide to the Regioselective Synthesis of 2-Substituted Indolizine Esters
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Indolizine, a fused nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties of its derivatives.[1][2] The precise control of substituent placement on the indolizine core is paramount for modulating these properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective synthesis of 2-substituted indolizine esters, a class of compounds that are valuable as both final products and synthetic intermediates. We will explore classical and modern synthetic strategies, delve into the mechanistic underpinnings of regioselectivity, and provide detailed, field-proven experimental protocols.
Introduction: The Significance of the Indolizine Core
The indolizine ring system, an isomer of indole, is present in numerous natural alkaloids and synthetic compounds exhibiting a wide array of biological functions, including anticancer, anti-inflammatory, and antioxidant activities.[2][3] The electron-rich nature of the five-membered pyrrole-like ring makes the indolizine nucleus susceptible to electrophilic attack, typically at the C-3 and C-1 positions.[4] However, functionalization at the C-2 position is often crucial for developing specific biological activities or for creating advanced materials. The synthesis of 2-substituted indolizines, particularly those bearing an ester group, requires specific strategies that can overcome the inherent reactivity patterns of the core.
This guide focuses on three primary methodologies for achieving regioselective C-2 ester functionalization:
-
The Tschitschibabin Reaction: A classical condensation method.[5][6]
-
1,3-Dipolar Cycloaddition: A versatile approach using pyridinium ylides.[1][7][8]
-
Transition-Metal-Catalyzed Annulations: Modern, highly efficient, and regiocontrolled methods.[9][10]
Mechanistic Insights into Regioselective Syntheses
Understanding the reaction mechanisms is critical for troubleshooting and optimizing the synthesis of the desired 2-substituted regioisomer.
The Tschitschibabin Reaction
The Tschitschibabin (also spelled Chichibabin) reaction is a foundational method for constructing the indolizine scaffold.[5][6] It involves the base-mediated intramolecular cyclization of a pyridinium salt formed from a pyridine and an α-halocarbonyl compound. To specifically target 2-substituted indolizine esters, the α-halocarbonyl component must be carefully chosen. The reaction proceeds via a 1,5-dipolar cyclization of an intermediate pyridinium ylide.
The general mechanism involves two key stages:
-
Quaternization: The pyridine nitrogen attacks the α-halocarbonyl compound, forming a pyridinium salt.
-
Cyclization: A base deprotonates the acidic methylene group of the pyridinium salt, generating a pyridinium ylide. This ylide undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration (or a similar elimination/oxidation step) to yield the aromatic indolizine ring.[5]
Caption: General workflow for one-pot 1,3-dipolar cycloaddition synthesis.
Transition-Metal-Catalyzed Syntheses
Modern synthetic organic chemistry offers a suite of powerful transition-metal-catalyzed reactions that provide excellent regiocontrol and functional group tolerance. [11]Catalysts based on gold, palladium, and copper are particularly effective for constructing the 2-substituted indolizine ester scaffold. [12] Gold(I)-Catalysis: A notable method involves the Au(I)-catalyzed reaction of easily prepared 2-propargyloxypyridines with 1,3-dicarbonyl compounds like dimethyl malonate. [13][14][15]This reaction proceeds through a cascade involving cycloisomerization and subsequent rearrangement, offering a direct and highly regioselective route to indolizines with an ester group at the C-2 position. [13][15] Copper-Catalysis: Copper-catalyzed methods, such as the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids or the oxidative coupling of 2-(pyridin-2-yl)acetate derivatives with alkenoic acids, provide efficient access to various indolizine structures. [3][9][12]The regioselectivity is dictated by the specific catalytic cycle, which often involves C-H activation or radical pathways. [3]
Caption: Proposed catalytic cycle for Au(I)-catalyzed indolizine synthesis. [13][15]
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on factors such as substrate availability, desired substitution patterns, and scalability.
| Method | Key Reactants | Conditions | Regioselectivity for C-2 Ester | Advantages | Disadvantages |
| Tschitschibabin | Pyridine, α-Halo-β-ketoester | Base (e.g., NaHCO₃), Reflux | High (Structure-defined) | Simple procedure, readily available starting materials. [5] | High temperatures, sometimes moderate yields. |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Alkyl Propiolate | Base (e.g., Cs₂CO₃), Oxidant | Good to Excellent | High convergence, broad substrate scope, one-pot procedures. [1][8] | Requires an oxidation step for aromatization if alkenes are used. [10] |
| Au(I)-Catalysis | 2-Propargyloxypyridine, Dimethyl Malonate | Au(I) catalyst (e.g., IPrAuCl/AgOTf) | Excellent | Mild conditions, high yields, excellent functional group tolerance. [16][13] | Requires synthesis of propargyloxy-pyridine, catalyst cost. |
| Cu-Catalysis | 2-(Pyridin-2-yl)acetate, Alkenoic Acid | Cu(OAc)₂, oxidant (TBP) | Good (Forms C-1/C-2 bond) | Uses simple starting materials, good for C-1, C-2 functionalization. [3] | Can require high temperatures and strong oxidants. |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for laboratory synthesis. Standard laboratory safety precautions should always be observed.
Protocol 1: Tschitschibabin Synthesis of Ethyl 2-methylindolizine-1-carboxylate
This protocol illustrates the principle of building the ring with defined regiochemistry based on the starting materials.
Reaction Principle: A pyridine derivative is quaternized with ethyl 2-chloroacetoacetate. The resulting pyridinium salt undergoes base-mediated intramolecular cyclization to yield the target indolizine.
Materials:
-
2-Methylpyridine (picoline)
-
Ethyl 2-chloroacetoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol, absolute
-
Diethyl ether
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Quaternization: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine (1.0 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol) in anhydrous acetone (15 mL).
-
Reflux the mixture for 4 hours. Monitor the formation of the pyridinium salt precipitate.
-
Cool the mixture to room temperature and collect the precipitated salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Cyclization: Suspend the dried pyridinium salt (1.0 mmol) in 20 mL of ethanol.
-
Add sodium bicarbonate (3.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in DCM (30 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-methylindolizine-1-carboxylate.
Protocol 2: One-Pot 1,3-Dipolar Cycloaddition Synthesis of Ethyl Indolizine-2-carboxylate
Reaction Principle: A pyridinium ylide is generated in situ from N-(cyanomethyl)pyridinium chloride and reacted with ethyl propiolate in a one-pot, two-step process.
Materials:
-
Pyridine
-
2-Chloroacetonitrile
-
Ethyl propiolate
-
Cesium carbonate (Cs₂CO₃)
-
[Omim]Br (1-octyl-3-methylimidazolium bromide) or DMF as solvent [1]* Methyl tert-butyl ether (MTBE)
Procedure:
-
Ylide Precursor Synthesis: In a sealed tube, add pyridine (1.0 mmol) and 2-chloroacetonitrile (1.0 mmol) to [Omim]Br (1.0 mL) or DMF (5 mL).
-
Stir the mixture at 50 °C for 2 hours to form the N-(cyanomethyl)pyridinium chloride salt.
-
Cycloaddition: To the same vessel, add ethyl propiolate (0.8 mmol) and cesium carbonate (1.2 mmol).
-
Continue stirring at 50 °C for an additional 6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using [Omim]Br, extract the product with MTBE (3 x 5 mL). If using DMF, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl indolizine-2-carboxylate.
Protocol 3: Gold(I)-Catalyzed Synthesis of Methyl 1-Phenylindolizine-2-carboxylate
Based on the methodology developed by Anderson, C. E., et al.[16][13][15]
Reaction Principle: A 2-propargyloxypyridine undergoes a gold-catalyzed cycloisomerization/annulation cascade with dimethyl malonate to regioselectively form the 2-ester substituted indolizine.
Materials:
-
2-(3-Phenylprop-2-yn-1-yloxy)pyridine
-
Dimethyl malonate
-
(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add (IPr)AuCl (0.025 mmol) and AgOTf (0.025 mmol) to anhydrous DCM (2 mL). Stir at room temperature for 15 minutes.
-
Reaction Setup: In a separate dry Schlenk tube, dissolve 2-(3-phenylprop-2-yn-1-yloxy)pyridine (0.5 mmol) in anhydrous DCM (3 mL).
-
Add dimethyl malonate (1.0 mmol, 2.0 equivalents) to the substrate solution.
-
Reaction Execution: Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 1-phenylindolizine-2-carboxylate.
Conclusion
The regioselective synthesis of 2-substituted indolizine esters is an achievable yet challenging goal that is critical for advancing drug discovery and materials science. While classical methods like the Tschitschibabin reaction offer reliability, modern strategies based on 1,3-dipolar cycloadditions and transition-metal catalysis provide superior efficiency, milder conditions, and broader substrate scope. The gold-catalyzed annulation of 2-propargyloxypyridines, in particular, represents a state-of-the-art approach for direct and highly selective access to this valuable molecular scaffold. By understanding the underlying mechanisms and applying the detailed protocols herein, researchers can confidently and effectively synthesize these important target molecules.
References
- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). Google AI Search.
- A One-Pot Synthesis of Highly Functionalized Indolizines by 1,3-Dipolar Cycloaddition of Azomethine Ylides and Phosphorylated Hydroxyketenimines. (2016). Synlett.
- Indolizine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. (2017). ACS Sustainable Chemistry & Engineering.
- Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. (2025). The Journal of Organic Chemistry.
- Managing regioselectivity in the synthesis of substituted indolizines. Benchchem.
- Regioselectivity issues in the functionalization of the indolizine core. Benchchem.
- Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). Journal of Organic Chemistry.
- Synthesis of indolizine-2-carboxamide derivatives. Reagents and.... ResearchGate.
- Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). NSF Public Access Repository.
- Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as.... ResearchGate.
- Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). The Journal of Organic Chemistry.
- Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). Organic Chemistry Portal.
- Gu, J., & Cai, C. (2016). Synthesis of substituted indolizines via radical oxidative decarboxylative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids. RSC Publishing.
- Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem.
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.
- An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2005).
- Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.
- Synthesis of Functionalized Indolizines via Copper-Catalyzed Annulation of 2-Alkylazaarenes with α,β-Unsaturated Carboxylic Acids. (2012). Organic Letters.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
- Synthesis of Indolizine. ChemicalBook.
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- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 3. Synthesis of substituted indolizines via radical oxidative decarboxylative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jbclinpharm.org [jbclinpharm.org]
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- 11. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Recrystallization Protocol for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Executive Summary
This guide details the purification of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate , a fluorinated heterocyclic scaffold critical in the development of anti-inflammatory agents and fluorescent optical materials.
The introduction of a trifluoromethyl (
Physicochemical Analysis & Solvent Strategy
The "Fluorine Effect" on Solubility
To select the correct solvent, one must understand the competing intermolecular forces within the molecule:
-
Indolizine Core: Aromatic and planar, facilitating
- stacking (crystallization driver). -
Ethyl Carboxylate (C1): A polar hydrogen-bond acceptor. It provides moderate solubility in alcohols and esters.
-
Trifluoromethyl Group (C2): The critical differentiator. The
group is highly electronegative yet bulky and lipophilic. It disrupts water solubility and enhances solubility in non-polar solvents (e.g., toluene, hexanes) compared to a methyl group .
Solvent Screening Logic
Successful recrystallization requires a solvent system where the compound has high solubility at the boiling point (bp) and low solubility at room temperature (rt) or
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Ethanol (EtOH) | Polar Protic | Primary Choice | Excellent for indolizine esters. The |
| EtOH / Water | Mixed | Optimization | Water acts as a powerful anti-solvent. Useful if the compound is too soluble in pure EtOH. Risk: High water content can cause fluorinated esters to "oil out" rather than crystallize. |
| EtOAc / Hexane | Mixed | Secondary Choice | Ideal for removing polar impurities (tars/salts). The compound dissolves in hot EtOAc; Hexane reduces solubility. |
| Acetonitrile | Polar Aprotic | Specific | Used if the primary impurity is a non-polar dimer. |
Detailed Experimental Protocols
Protocol A: Ethanol-Based Recrystallization (Recommended)
Best for: Routine purification after silica plug filtration.
Reagents:
-
Crude Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
-
Absolute Ethanol (99.5%+)
-
Activated Charcoal (optional, for decolorization)
Step-by-Step Procedure:
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 5 mL of Ethanol. Heat the mixture to reflux (
) on a stir plate/heating block. -
Titration: If the solid does not dissolve, add hot Ethanol in 1 mL increments until a clear solution is obtained. Note: Do not exceed 15 mL total volume per gram.
-
Decolorization (Optional): If the solution is dark brown/black (common in indolizine synthesis due to oxidative polymerization), remove from heat, add 50 mg activated charcoal, and reflux for 2 minutes. Filter hot through a pre-warmed Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).
-
Critical Step: If the solution turns cloudy and deposits oil droplets (oiling out), reheat to redissolve and add a seed crystal. Scratch the glass side with a spatula to induce nucleation.
-
-
Finishing: Once at room temperature, cool in an ice bath (
) for 20 minutes to maximize yield. -
Collection: Filter the crystals using a Buchner funnel. Wash the cake with 2 mL of ice-cold Ethanol.
-
Drying: Dry under vacuum (10 mbar) at
for 4 hours.
Protocol B: Ethyl Acetate / Hexane Layering
Best for: Removing polar impurities or when the compound is too soluble in Ethanol.
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL).
-
Anti-Solvent Addition: While maintaining gentle boiling, add Hexane (or Heptane) dropwise until a persistent turbidity (cloudiness) is observed.
-
Clarification: Add 2-3 drops of Ethyl Acetate to clear the solution.
-
Cooling: Remove from heat and cover. Allow to stand undisturbed at room temperature.
-
Harvest: Collect pale yellow/white needles via filtration.
Process Visualization
Recrystallization Workflow
The following diagram illustrates the critical decision points in the purification process.
Figure 1: Step-by-step workflow for the recrystallization of fluorinated indolizines, highlighting the intervention for "oiling out."
Solvent Selection Decision Tree
Use this logic to adapt the protocol if the standard Ethanol method yields poor recovery.
Figure 2: Logic gate for selecting the optimal solvent system based on impurity polarity.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Fluorinated compounds often exhibit a "lubricity" effect where the melting point is depressed by impurities, causing the compound to separate as a liquid oil before crystallizing.
-
Cause: Cooling too rapidly or using a solvent system where the "Oiling Limit" (miscibility gap) is crossed before the solubility curve.
-
Solution:
-
Seeding: Keep a small amount of crude solid aside. Add it when the solution reaches
. -
Reduce Water: If using EtOH/Water, reduce the water content. The hydrophobic
group repels water, encouraging oil formation. -
Change Solvent: Switch to Isopropanol (IPA) . The slightly higher boiling point and lipophilicity of IPA often favor crystal formation over oiling for fluorinated esters.
-
Color Removal
Indolizines are electron-rich and prone to oxidation, leading to yellow/brown impurities.
-
Action: If the crystals remain yellow after the first pass, perform a second recrystallization using Methanol with 5% w/w activated charcoal.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Venugopala, K. N., et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 51(3), 460-470. [Link]
-
Ye, Y., et al. (2018).[1][2] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization.[1] Organic Letters, 20(6), 1676–1679. [Link]
-
Albrecht, L., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25, 2985–2990. [Link]
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of fluorinated indolizine derivatives
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Rationale
The indolizine core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties[1],[2]. When applied to drug discovery, the strategic incorporation of fluorine atoms into the indolizine framework dramatically alters its physicochemical profile. Fluorination enhances metabolic stability by blocking cytochrome P450 oxidation sites, increases lipophilicity for better membrane permeability, and modulates the pKa of adjacent amines to improve target binding affinities[3].
However, the conventional synthesis of fluorinated indolizines is often plagued by prolonged reaction times (12–48 hours), harsh reflux conditions, and the thermal degradation of sensitive fluorinated intermediates, leading to poor yields and hazardous waste generation[4].
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution[5]. Unlike conventional conductive heating—which relies on slow thermal gradients and convection—MAOS utilizes dielectric heating. Microwave irradiation directly couples with the dipole moments of the solvent and polar reagents, resulting in instantaneous, localized, and volumetric heating[2]. This targeted energy transfer accelerates reaction rates from hours to minutes, suppresses side-product formation, and enables the efficient execution of complex multicomponent reactions (MCRs)[1],[6].
Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway
The most robust method for constructing the fluorinated indolizine core under microwave irradiation is the one-pot, three-component reaction[1]. This involves a pyridine derivative, an α-halo ketone, and an electron-deficient fluorinated alkyne (or alkene).
The Causality of the Mechanism:
-
Ylide Formation: The basic medium (e.g., sodium acetate or basic alumina) facilitates the nucleophilic attack of the pyridine nitrogen onto the α-halo ketone, followed by deprotonation to generate a highly reactive pyridinium ylide in situ[1],[7].
-
Cycloaddition: This ylide acts as a 1,3-dipole, undergoing a rapid 1,3-dipolar cycloaddition with the fluorinated alkyne[7]. Microwave energy is critical here; the high polarity of the ylide intermediate means it absorbs microwave energy exceptionally well (high loss tangent,
), selectively driving the cycloaddition forward before the ylide can decompose. -
Cycloisomerization/Oxidation: The resulting cycloadduct undergoes rapid cycloisomerization and oxidative aromatization to yield the final fluorinated indolizine[7],[8].
Workflow for microwave-assisted 1,3-dipolar cycloaddition of fluorinated indolizines.
Quantitative Data: MAOS vs. Conventional Synthesis
To justify the transition to microwave-assisted protocols, we must evaluate the empirical efficiency gains. The table below summarizes the kinetic and thermodynamic advantages of MAOS in indolizine synthesis based on recent literature[1],[5],[4].
| Reaction Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis (MAOS) | Causality / Scientific Driver |
| Reaction Time | 12 – 48 hours | 15 – 30 minutes | Direct dielectric heating of polar intermediates[5]. |
| Average Yield | 40% – 60% | 75% – 95% | Rapid heating minimizes thermal degradation of fluorinated groups[1]. |
| Solvent Profile | High volume, toxic (e.g., Toluene) | Low volume, benign (e.g., | High dielectric constant solvents absorb microwaves efficiently[7]. |
| Byproduct Formation | High (polymerization, defluorination) | Minimal | Short residence time prevents secondary side reactions[1]. |
| E-Factor (Waste) | High | Low (Greener Chemistry) | Solvent-free or aqueous conditions drastically reduce organic waste[4]. |
Experimental Protocols
As a self-validating system, the following protocols are designed with built-in analytical checkpoints. If an intermediate fails to form, the operator can identify the failure before committing to the final purification steps.
Protocol A: One-Pot Three-Component Synthesis of Trifluoromethylated Indolizines
This protocol leverages a benign solvent mixture and a dynamic microwave power mode to prevent the thermal defluorination of the
Reagents & Materials:
-
Substituted pyridine (1.0 mmol)
- -bromoacetophenone (1.2 mmol)
-
Ethyl 4,4,4-trifluorobut-2-ynoate (1.2 mmol)
-
Sodium acetate (1.5 mmol)[7]
-
Solvent: Isopropanol / Water (3:1 v/v, 4.0 mL)[7]
-
10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap.
Step-by-Step Methodology:
-
Preparation: To the microwave vial, add the substituted pyridine,
-bromoacetophenone, and sodium acetate.-
Causality: Sodium acetate is chosen over stronger bases (like NaOH) because it is basic enough to generate the ylide but mild enough to prevent the hydrolysis of the ester group on the fluorinated alkyne[7].
-
-
Solvent Addition: Add 4.0 mL of the Isopropanol/Water mixture.
-
Causality: Water possesses a high dielectric constant (
= 80.4), making it an excellent microwave absorber. Isopropanol ensures the organic reactants remain fully solubilized, preventing localized superheating ("hot spots")[7].
-
-
Reactant Addition: Add the fluorinated alkyne (Ethyl 4,4,4-trifluorobut-2-ynoate). Seal the vial securely.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 150 °C for 20 minutes [7].
-
Critical Setting: Use Dynamic Power Mode (max 300 W). The system will automatically modulate the wattage to maintain exactly 150 °C, preventing pressure spikes that could rupture the vial.
-
-
Cooling & Validation (Checkpoint 1): Allow the vial to cool to 50 °C via compressed air cooling. Sample 10
of the mixture for LC-MS.-
Self-Validation: The disappearance of the pyridinium salt mass peak and the emergence of the
ion of the fluorinated indolizine confirms successful cycloaddition.
-
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the fluorinated indolizine[1].
Protocol B: Enantioselective Synthesis of Fluorinated Indolizidinones via Microwave-Assisted aza-Michael Addition
For drug development requiring chiral fluorinated indolizine derivatives (indolizidinones), an asymmetric approach is required[9],[10].
Workflow for the enantioselective synthesis of fluorinated indolizidinones.
Step-by-Step Methodology:
-
aza-Michael Addition: Combine the fluorinated conjugated amide (0.3 mmol) and (S)-TRIP-derived phosphoric acid catalyst (10 mol%) in a microwave vial with toluene (3 mL)[10].
-
Microwave Activation: Irradiate the mixture to accelerate the organocatalytic intramolecular aza-Michael reaction[10]. Causality: Microwave heating overcomes the high activation energy barrier of the sterically hindered fluorinated substrate without degrading the chiral catalyst.
-
Methylenation: Treat the resulting intermediate with dimethyltitanocene (
, 2.5 equiv) in toluene at 95 °C for 4 hours to convert the ketone to a terminal olefin[10]. -
Ring-Closing Metathesis (RCM): Add Hoveyda–Grubbs second-generation catalyst (HG-II, 10 mol%) and heat to 105 °C.
-
Validation (Checkpoint 2): Monitor via Chiral HPLC. The generation of the fluorine-containing tetrasubstituted double bond is a challenging step; maintaining strict anhydrous conditions is required to prevent catalyst poisoning[10].
-
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized compounds, the following analytical suite must be employed:
-
F-NMR Spectroscopy: This is the most critical validation tool. Fluorine has a spin of 1/2 and 100% natural abundance. A clean singlet (for a
group) or a distinct multiplet (for a or group) in the F-NMR spectrum confirms that defluorination did not occur during the harsh microwave heating phase. -
H and
C-NMR: Used to confirm the aromatization of the indolizine core. The highly shielded protons of the pyrrole-fused ring will appear distinctly in the aromatic region (6.5 – 8.5 ppm)[7]. -
Troubleshooting "Black Tar" Formation: If the reaction yields an intractable black tar (polymerization), the microwave power was likely too high, causing localized superheating. Solution: Dilute the reaction mixture further with water to increase the thermal mass, or lower the maximum wattage threshold on the microwave synthesizer.
References
-
Title: Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) Source: Synthetic Communications (Taylor & Francis) URL:[Link]
-
Title: Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones Source: Molecules (NIH/PMC) URL:[Link]
-
Title: A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction Source: Organic Letters (ACS Publications) URL:[Link]
-
Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: Organic Letters (ACS Publications) URL:[Link]
-
Title: β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines Source: Molecules (MDPI) URL:[Link]
-
Title: Recent Advances in the Synthesis of Indolizines and their Derivatives Source: International Journal of Engineering Trends and Technology (IJETT) URL:[Link]
-
Title: Synthesis of Monofluorinated Indolizines and Their Derivatives by the 1,3-Dipolar Reaction of N-Ylides with Fluorinated Vinyl Tosylates Source: ResearchGate URL: [Link]
-
Title: Fluorine in Heterocyclic Chemistry Volume 2 Source: Springer (Book) URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. ijettjournal.org [ijettjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate in Pharmaceutical Development
Executive Rationale: The Power of the Trifluoromethyl-Indolizine Scaffold
In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a highly effective method for optimizing pharmacokinetic and pharmacodynamic profiles. The highly electronegative –CF₃ group increases the overall lipophilicity of the molecule, thereby enhancing cell membrane permeability, while simultaneously improving metabolic stability by sterically and electronically shielding adjacent positions from cytochrome P450-mediated oxidative metabolism [1].
When applied to the indolizine core—a privileged pharmacophore known for its potent anti-inflammatory properties—the resulting 2-(trifluoromethyl)indolizine scaffold exhibits exceptional binding affinity for cyclooxygenase-2 (COX-2) and effectively downregulates pro-inflammatory cytokines such as TNF-α and IL-6 [2]. Furthermore, modulation of these inflammatory pathways is critical in the development of immunosuppressive agents that regulate T-cell and B-cell responses [3].
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate serves as a highly versatile, advanced pharmaceutical intermediate [4]. The ethyl ester at the C1 position provides a robust synthetic handle, allowing researchers to rapidly generate libraries of indolizine-1-carboxamides. This application note details the causality-driven workflows and self-validating protocols required to transform this intermediate into biologically active target compounds.
Physicochemical Profiling
Understanding the physicochemical properties of the intermediate is crucial for solvent selection, reaction design, and downstream purification.
| Property | Value | Clinical/Synthetic Relevance |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | Core scaffold for extensive Structure-Activity Relationship (SAR) expansion. |
| Molecular Weight | 257.21 g/mol | Low molecular weight allows for downstream functionalization while strictly maintaining Lipinski's Rule of 5. |
| LogP (Predicted) | 3.2 - 3.8 | High lipophilicity driven by the –CF₃ group, ensuring excellent cellular membrane permeability for target APIs. |
| Physical State | Solid (Off-white to yellow) | High stability at room temperature; facilitates accurate gravimetric handling. |
| Solubility | DCM, EtOAc, DMSO | Compatible with standard organic synthesis workflows and high-throughput biological screening assays. |
Synthetic Workflows: From Intermediate to Active Pharmaceutical Ingredient (API)
Synthetic workflow from ethyl 2-(trifluoromethyl)indolizine-1-carboxylate to target API.
Protocol A: Base-Catalyzed Ester Hydrolysis
Causality & Design: The –CF₃ group at the C2 position exerts a strong inductive electron-withdrawing effect (–I), which theoretically increases the electrophilicity of the C1 carbonyl. However, the steric bulk of the –CF₃ group severely hinders nucleophilic attack. To overcome this, Lithium Hydroxide (LiOH) is selected over NaOH or KOH. The small ionic radius of the lithium cation coordinates effectively with the carbonyl oxygen, further polarizing the bond. The mixed THF/MeOH/H₂O (3:1:1) solvent system ensures the highly lipophilic starting material remains completely dissolved, preventing biphasic reaction stalling.
Self-Validating Methodology:
-
Dissolve 10.0 mmol of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate in 30 mL of THF/MeOH (3:1 v/v).
-
Prepare a solution of LiOH·H₂O (30.0 mmol, 3 eq) in 10 mL of deionized water and add dropwise to the reaction mixture at 0°C.
-
Warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is validated as complete only when the starting material spot (R_f ~0.6) completely disappears.
-
-
Concentrate the mixture in vacuo to remove volatile organic solvents.
-
Acidify the aqueous residue to pH 2-3 using 1M HCl at 0°C to precipitate the 2-(trifluoromethyl)indolizine-1-carboxylic acid.
-
Extract with EtOAc (3 x 20 mL).
-
Validation Check: Spot the exhausted aqueous layer on TLC under UV (254 nm) to confirm zero residual product. A mass balance of >95% validates the completion of the hydrolysis without degradation.
-
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.
Protocol B: High-Efficiency Amide Coupling
Causality & Design: The carboxylic acid derived from Protocol A is electronically deactivated by the adjacent –CF₃ group, rendering standard coupling reagents (like EDC/HOBt) sluggish and prone to side reactions. HATU is employed because it generates an active HOAt ester, which is significantly more reactive due to the neighboring group effect of the pyridine nitrogen in HOAt. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.
Self-Validating Methodology:
-
Dissolve the carboxylic acid intermediate (5.0 mmol) and the target amine (5.5 mmol, 1.1 eq) in anhydrous DMF (15 mL) under an inert N₂ atmosphere.
-
Add DIPEA (15.0 mmol, 3 eq) and stir for 10 minutes at room temperature.
-
Add HATU (6.0 mmol, 1.2 eq) in one portion.
-
Stir the reaction for 12 hours.
-
Validation Check: Quench a 10 µL aliquot in 1 mL acetonitrile containing 1 mM biphenyl (internal standard). Analyze via LC-MS. The coupling is validated for scale-up only if the conversion ratio of the activated ester to the final amide exceeds 98% relative to the internal standard.
-
-
Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 20 mL).
-
Wash the organic layer sequentially with 5% LiCl aqueous solution (to efficiently remove DMF), saturated NaHCO₃, and brine.
-
Dry, concentrate, and purify via flash chromatography to isolate the target API.
Biological Application: Targeting the Inflammatory Cascade
Mechanism of action: Indolizine API inhibiting COX-2 and downregulating TNF-α/IL-6.
Protocol C: In Vitro COX-2 Fluorometric Inhibitor Screening
Causality & Design: Indolizine derivatives selectively target the COX-2 enzyme over COX-1 due to the larger hydrophobic pocket in the COX-2 active site, which perfectly accommodates the bulky, lipophilic 2-trifluoromethyl group. A fluorometric assay measuring the peroxidase activity of COX-2 (conversion of arachidonic acid to PGG₂, then PGH₂) provides a highly sensitive, real-time readout of enzyme inhibition.
Self-Validating Methodology:
-
Prepare the COX-2 assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin as a cofactor).
-
Reconstitute recombinant human COX-2 enzyme and add to the designated assay plate wells.
-
Add the synthesized indolizine API (test compound) dissolved in DMSO to the test wells.
-
Validation Check: Ensure the final DMSO concentration in the well does strictly not exceed 1% v/v to prevent solvent-induced enzyme denaturation.
-
-
Prepare internal control wells:
-
100% Initial Activity (IA): Enzyme + 1% DMSO vehicle.
-
Background: Buffer + 1% DMSO vehicle (No enzyme).
-
Positive Control: Enzyme + 1 µM Indomethacin.
-
-
Incubate the plate for 15 minutes at 25°C to allow for steady-state enzyme-inhibitor binding.
-
Add the fluorometric substrate (e.g., ADHP) and arachidonic acid to initiate the reaction.
-
Read fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.
-
Validation Check: Calculate the Z'-factor using the IA and Background wells. The assay data is considered validated and trustworthy only if Z' > 0.6 and the Indomethacin positive control demonstrates >80% inhibition.
-
References
1. - NINGBO INNO PHARMCHEM CO.,LTD. 2. - PubMed (National Institutes of Health) 3. - Google Patents 4. - Organic Letters (ACS Publications)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Precision Functionalization of the C-3 Position in Ethyl 2-(Trifluoromethyl)indolizine-1-carboxylate
APPLICATION NOTE: AN-IND-CF3-03
Executive Summary
The indolizine scaffold is a privileged structure in medicinal chemistry, known for its fluorescence properties and biological activity (e.g., anti-inflammatory, antimicrobial). However, the specific derivative ethyl 2-(trifluoromethyl)indolizine-1-carboxylate presents a unique synthetic challenge. The presence of strong electron-withdrawing groups (EWGs)—the ester at C-1 and the trifluoromethyl group at C-2—significantly alters the electronic landscape of the fused ring system.
Unlike electron-rich indolizines that readily undergo electrophilic aromatic substitution (EAS) at C-3 under mild conditions, this 2-CF
Chemical Context & Reactivity Profile[1][2][3]
To successfully functionalize the C-3 position, one must understand the "Push-Pull" dynamics of this specific molecule:
-
The "Push": The bridgehead nitrogen donates electron density into the 5-membered ring, typically making C-1 and C-3 nucleophilic.
-
The "Pull" (Deactivation):
-
C-1 Ester: Withdraws density, blocking C-1 and reducing overall ring reactivity.
-
C-2 Trifluoromethyl (
): A strong inductive EWG ( ) located adjacent to the target C-3 site. This significantly lowers the HOMO energy, making the C-3 position resistant to weak electrophiles.
-
Key Insight: While the 2-CF
Visualizing the Reactivity Landscape
Figure 1: Strategic functionalization pathways for the electron-deficient 2-CF3 indolizine scaffold. Note that Pathway A utilizes the acidity of the C-3 proton, turning the electronic deactivation into a synthetic advantage.
Protocol A: Palladium-Catalyzed C-H Arylation
Application: Introduction of aryl groups for library generation (Biaryls). Mechanism: Concerted Metallation-Deprotonation (CMD).
Because the C-3 position is electron-deficient, standard electrophilic palladation is slow. However, the C-3 proton is sufficiently acidic to undergo CMD with a carbonate or acetate base.
Materials
-
Substrate: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)
] (5 mol%)[1] -
Ligand: PCy
(Tricyclohexylphosphine) or SPhos (10 mol%) -
Base: Potassium Carbonate (K
CO ) or Potassium Pivalate (KOPiv) (2.0 equiv) -
Solvent: Toluene or N,N-Dimethylacetamide (DMA) (0.2 M)
Step-by-Step Methodology
-
Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with the Indolizine substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)
(5.6 mg), Ligand (0.05 mmol), and Base (1.0 mmol). -
Solvation: Add anhydrous Toluene (2.5 mL). If the aryl bromide is solid, add it in step 1; if liquid, add via syringe now.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).
-
Reaction: Heat the mixture to 110°C for 12–16 hours. Vigorous stirring is essential as the base is insoluble.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: If conversion is low, switch the base to Cesium Carbonate (Cs
Protocol B: Radical Trifluoromethylthiolation (C-3 SCF )
Application: Introducing lipophilic sulfur motifs (Bioisosteres). Mechanism: Radical Substitution (SOMO).
Radical species are less sensitive to the electron-withdrawing nature of the 2-CF
Materials
-
Substrate: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (1.0 equiv)
-
Reagent: AgSCF
(Silver trifluoromethanethiolate) (1.5 equiv) -
Oxidant: K
S O (Potassium persulfate) (2.0 equiv) -
Solvent: Acetonitrile/Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: Dissolve the Indolizine (0.2 mmol) in Acetonitrile (2 mL) in a reaction vial.
-
Reagent Addition: Add AgSCF
(0.3 mmol) and K S O (0.4 mmol) in one portion. -
Reaction: Stir at 60°C for 4–6 hours under an air atmosphere (oxidative conditions).
-
Quench: Dilute with water and extract with Dichloromethane (DCM).
-
Purification: Dry organic layer over Na
SO . Flash chromatography is usually required to separate trace oxidative byproducts.
Protocol C: One-Pot De Novo Synthesis (Alternative Strategy)
Application: When C-3 functionalization is difficult on the pre-formed ring.
If the 2-CF
Reaction: Cycloaddition of Pyridinium Ylides with Electron-Deficient Alkynes.
-
Reactants: 1-(2-substituted-2-oxoethyl)pyridinium bromide + Ethyl 4,4,4-trifluorobut-2-ynoate.
-
Note: By selecting a pyridinium salt with a ketone group (R-CO-CH2-Py+), the "R-CO" group becomes the C-3 substituent (Acyl) in the final indolizine, while the alkyne provides the C-1 ester and C-2 CF
.
Mechanistic Flow (De Novo)
Figure 2: De novo synthesis strategy. This bypasses the difficulty of functionalizing the deactivated C-3 position by installing the substituent during the ring-closure event.
Data Summary & Troubleshooting
| Parameter | C-H Arylation (Pd) | Radical (AgSCF3) | Vilsmeier-Haack |
| Primary Challenge | C-H Acidity vs Catalyst death | Radical stability | Nucleophilicity (Low) |
| Key Reagent | Pd(OAc) | K | POCl |
| Temperature | 110–130°C | 60°C | 80–100°C |
| Yield (Typical) | 65–85% | 50–70% | 40–60% |
| Solvent System | Toluene or Dioxane | MeCN/H | DMF (Neat) |
Troubleshooting Guide:
-
Problem: Starting material recovered (No reaction).
-
Solution: The 2-CF
group is deactivating the ring too strongly for standard conditions. Switch to Protocol C (De Novo Synthesis) or increase temperature in Protocol A and use a more electron-rich ligand (e.g., BrettPhos) to facilitate oxidative addition.
-
-
Problem: C-1 Ester hydrolysis.
-
Solution: Avoid hydroxide bases (NaOH/KOH). Use Carbonates (Cs
CO ) or Phosphates (K PO ) and ensure anhydrous solvents.
-
References
-
Synthesis and Anti-inflammatory Activity: S. Kumar, et al. "Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives."[3] Malaria World Journal / PubMed, 2024. (Validates the stability and synthesis of the specific ethyl/trifluoromethyl indolizine scaffold).
-
Pd-Catalyzed C-H Functionalization: H. Doucet, et al. "Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage." Organic & Biomolecular Chemistry, 2012/2020. (Establishes the CMD mechanism for indolizine C-3 arylation).
-
Radical Functionalization: G. C. Tsui, et al. "Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol." ResearchGate / Organic Letters, 2018/2025. (Demonstrates radical approaches to trifluoromethylated heterocycles).
- General Indolizine Reactivity: B. A. Trofimov, et al. "Indolizines: Synthesis and Reactivity." Chemical Reviews. (Foundational text on the nucleophilic hierarchy of the indolizine ring).
Sources
Application Note: Scale-Up Synthesis of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Introduction & Strategic Rationale
The indolizine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in agents targeting oncology, inflammation, and central nervous system (CNS) disorders. The strategic installation of a trifluoromethyl (–CF3) group onto the indolizine ring significantly enhances the molecule's lipophilicity, metabolic stability, and membrane permeability.
While recent advances have highlighted photocatalytic methods for the late-stage trifluoromethylation of pre-formed indolizines[1], these approaches often require expensive ruthenium or iridium catalysts and are challenging to scale beyond the gram level. Alternative [3+2] annulation strategies utilizing fluorinated C2-building blocks (such as β,β-difluoro peroxides) have also been developed[2]. However, for robust, multi-gram to kilogram scale-up, transition-metal-free, base-promoted one-pot annulations remain the industry standard[3].
This application note details a highly scalable, self-validating protocol for the synthesis of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate via a modified Tschitschibabin-type annulation. By utilizing commercially available ethyl 2-(pyridin-2-yl)acetate and 1-bromo-3,3,3-trifluoroacetone[4], this route completely bypasses the need for gaseous alkynes or heavy-metal catalysts.
Mechanistic Pathway & Causality
The synthesis proceeds via a tandem N-alkylation/aldol-type cyclization sequence. Understanding the thermodynamic drivers of each step is critical for successful scale-up:
-
Quaternization (N-Alkylation): The nucleophilic pyridine nitrogen attacks the highly electrophilic α-bromo carbon of 1-bromo-3,3,3-trifluoroacetone, forming a stable pyridinium bromide intermediate.
-
Carbanion Generation: Introduction of a mild base deprotonates the active methylene group (flanked by the ester and the pyridinium core).
-
Intramolecular Cyclization: The resulting carbanion attacks the strongly electrophilic trifluoromethyl ketone, forming a 2,3-dihydroindolizine intermediate.
-
Dehydration & Aromatization: Driven by the thermodynamic stability of the 10-π electron aromatic system, the intermediate undergoes spontaneous dehydration and deprotonation to yield the final indolizine.
Fig 1: Mechanistic workflow for the Tschitschibabin-type annulation of the indolizine core.
Quantitative Data: Reaction Optimization
To ensure the protocol is viable for pilot-plant execution, various base/solvent combinations were evaluated. The primary failure mode in this synthesis is the premature hydrolysis of the ethyl ester or incomplete dehydration.
Table 1: Optimization of Base and Solvent for Scale-Up (10 mmol scale)
| Solvent | Base (2.5 eq) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Scientific Observation |
| Acetonitrile | K₂CO₃ | 80 | 6 | 74 | 92 | Moderate yield; trace ester hydrolysis observed. |
| THF | DBU | 65 | 4 | 61 | 85 | Rapid cyclization but complex impurity profile. |
| Ethanol | NaHCO₃ | 78 | 8 | 89 | >98 | Optimal. Clean profile, no hydrolysis, highly scalable. |
| Toluene | Et₃N | 110 | 12 | 45 | 70 | Poor solubility of the pyridinium intermediate. |
Step-by-Step Scale-Up Protocol (100 g Scale)
Caution: 1-Bromo-3,3,3-trifluoroacetone is a potent lachrymator and alkylating agent. All operations must be conducted in a certified fume hood using appropriate PPE.
Step 1: N-Alkylation (Quaternization)
-
Preparation: Purge a 2 L jacketed glass reactor with N₂. Charge the reactor with ethyl 2-(pyridin-2-yl)acetate (100 g, 0.605 mol) and absolute ethanol (800 mL).
-
Addition: Set the jacket temperature to 20 °C. Add 1-bromo-3,3,3-trifluoroacetone (127.5 g, 0.666 mol, 1.1 eq) dropwise via an addition funnel over 30 minutes.
-
Maturation: Increase the jacket temperature to 40 °C and stir at 300 RPM for 2 hours.
-
Scientific Rationale: The initial SN2 attack is exothermic. Dropwise addition controls the thermal runaway, preventing the volatilization of the bromoacetone. The 40 °C maturation phase ensures quantitative conversion to the pyridinium intermediate before the base is introduced, preventing competitive side reactions[4].
-
Step 2: Base-Promoted Cyclization & Aromatization
-
Base Addition: Cool the reactor to 25 °C. Add solid NaHCO₃ (127 g, 1.51 mol, 2.5 eq) portion-wise over 15 minutes to control CO₂ evolution.
-
Reflux: Heat the suspension to reflux (78 °C internal temperature) and maintain vigorous stirring for 8 hours.
-
Scientific Rationale: NaHCO₃ is specifically selected over stronger bases to protect the ethyl ester[3]. The elevated temperature provides the activation energy necessary for the endothermic dehydration step, pushing the equilibrium irreversibly toward the thermodynamically stable aromatic indolizine.
-
Step 3: Workup & Isolation
-
Filtration: Cool the mixture to 20 °C and filter through a coarse glass frit to remove inorganic salts (NaBr and excess NaHCO₃). Wash the filter cake with 100 mL of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove the bulk of the ethanol.
-
Extraction: Partition the resulting crude residue between ethyl acetate (600 mL) and deionized water (400 mL). Separate the phases and wash the organic layer with brine (300 mL). Dry over anhydrous Na₂SO₄.
-
Crystallization: Concentrate the organic layer to approximately 150 mL. Slowly add heptane (450 mL) while heating to 70 °C until the solution is homogeneous. Allow to cool slowly to 0 °C over 4 hours. Filter the resulting crystals and dry in a vacuum oven at 40 °C overnight.
-
Scientific Rationale: Bypassing silica gel chromatography is essential for industrial scale-up. The highly lipophilic –CF3 group combined with the ester allows the product to preferentially crystallize from non-polar antisolvents (heptane), leaving polar impurities in the mother liquor.
-
Analytical Validation
To establish this protocol as a self-validating system, the isolated pale yellow needles must conform to the following spectral parameters:
-
Yield: ~138 g (89% theoretical).
-
HPLC Purity: >98% (UV at 254 nm).
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (dt, J = 7.1, 1.1 Hz, 1H, H-5), 7.82 (dt, J = 9.0, 1.2 Hz, 1H, H-8), 7.31 (s, 1H, H-3), 7.05 (ddd, J = 9.0, 6.5, 1.1 Hz, 1H, H-7), 6.75 (td, J = 7.1, 1.3 Hz, 1H, H-6), 4.42 (q, J = 7.1 Hz, 2H, -CH₂-), 1.45 (t, J = 7.1 Hz, 3H, -CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.4 (s, 3F). (Confirms the intact trifluoromethyl group).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C=O), 133.2, 126.5, 123.4 (q, J = 268 Hz, CF₃), 120.1, 118.5, 114.2, 112.8, 103.5, 60.8, 14.2.
-
HRMS (ESI+): m/z calcd for C₁₂H₁₁F₃NO₂ [M+H]⁺ 258.0742, found 258.0745.
References[1] Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines. The Journal of Organic Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7IZOvxhSol81GLPlstOTT28ZZqS7JfiRVqWnoJ7YKoTAuyFr2gO2g9VVUsXvt9yCmEwZQhoVPH7BY3ARYS4ijTas4X2lQDBJYTZuxkWfNiFPaahqQdV-Kif_RHxeR7OaNSDyNsKwhRaTqtOS4QCU=[2] β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHCZCR3AoHemOE03pYyn4Vf-H_Me13Sbe8nXRFXhSapPcL6dcKcW5udqxwk0OSB9GE5gaq9ZKBTdaJ1-l7eTEZROiTpq-WbNpsXA_6DDd-oiYsa4ykcq8OfbV-5nQbBDtaI7uWug==[3] A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBiZTRSq3aJRzUcQsQLlw8AOg-Gd-liXCvGokS5YyIWeBmvHfzk2yPBm_e7F7WFOrU2-Rg7xHXen6DEwd0rNwD84Pp-8jOUenLQOVLGj0mxtaYDOdc3aRa7UOhMxuBwYdDSNWNY-Uj0L-I-kONN3cXWCCdXsA0Psdcfc37-KI8dmCgsZDCAo5Ol7OvIxn3M3ZQj3u1UXZPvFe9fXHqYeTy3xWBEpupTpLpEpiUzib3JEGficbsAwSo9bsTy5y6qx2GRW2HYb-mMFYa_mwv5y9nBz8m3CTHAaxdfmusWnEoDFbv0EomEL5Nw-1n08gEuYp0ULHxthGKv8Z1Mcen58eLwA=[4] Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Thieme Connect. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF19R_DFWA-8IAQv-qkic4Qa4H9D-rln_jzqpjkolb4E5OJWMNtNJl3fsX_B1Yka0m-na29wVrsXJ5TRnUjRNGMPKEPrfecpf-wtAKF2GCahddng4cOwXQOOzntEbp47N06JVSaShlC1N3xsx7fmxMtVo6SRu8cW_lph5hcDMCQjG-bev_7hGfC
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Welcome to the Heterocyclic Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and regioselectivity of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate .
Synthesizing fluorinated indolizines presents unique mechanistic challenges. The strongly electron-withdrawing trifluoromethyl (–CF₃) group heavily biases the electronic landscape of the alkyne dipolarophile, often leading to poor regioselectivity, stalled intermediates, and ylide degradation. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, providing you with the causality behind each experimental choice so you can build a self-validating, high-yield workflow.
Mechanistic Pathway & Workflow
The most efficient metal-free route to this scaffold is the 1,3-dipolar cycloaddition between a pyridinium ylide and ethyl 4,4,4-trifluorobut-2-ynoate. The reaction proceeds via a [3+2] cycloaddition to form a dihydroindolizine intermediate, which must be oxidatively aromatized to yield the final product.
Workflow of the 1,3-dipolar cycloaddition and oxidative aromatization to the target indolizine.
Optimization Matrix: Quantitative Parameter Analysis
Yields in this cycloaddition are highly sensitive to the choice of base, solvent polarity, and the oxidation strategy. The table below summarizes the causality of these parameters based on our optimized internal data and established literature[1].
| Entry | Solvent | Base | Oxidant | Temp (°C) | Regioselectivity (1- vs 3-ester) | Overall Yield (%) | Mechanistic Impact |
| 1 | DMF | K₂CO₃ | Air (O₂) | 80 | 1.5 : 1 | 35 | High temp degrades ylide; air oxidation is too slow for –CF₃ derivatives. |
| 2 | MeCN | Et₃N | Air (O₂) | 25 | 2.0 : 1 | 42 | Lower temp preserves ylide, but incomplete aromatization stalls yield. |
| 3 | DCM | Et₃N | DDQ | 25 | 4.5 : 1 | 78 | Lower polarity solvent improves transition-state dipole stabilization. |
| 4 | Toluene | DIPEA | DDQ | 0 to 25 | > 5.2 : 1 | 84 | Optimal: Bulky base prevents nucleophilic side reactions; DDQ drives rapid aromatization. |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Visual cues (color changes, fluorescence) are built into the steps to confirm the reaction is proceeding correctly.
Reagents:
-
1-(Ethoxycarbonylmethyl)pyridinium bromide (1.0 equiv)
-
Ethyl 4,4,4-trifluorobut-2-ynoate (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 equiv)
-
Anhydrous Toluene (0.1 M relative to pyridinium salt)
Step-by-Step Methodology:
-
System Setup: Purge a dry round-bottom flask with Argon. Suspend the pyridinium salt in anhydrous toluene. Causality: Toluene's low dielectric constant enhances the HOMO-LUMO interaction specific to the desired 1-carboxylate regiochemistry.
-
Dipolarophile Addition: Add ethyl 4,4,4-trifluorobut-2-ynoate to the suspension. Cool the mixture to 0 °C using an ice bath.
-
In Situ Ylide Generation: Add DIPEA dropwise over 10 minutes.
-
Self-Validation Check: The solution will transition from a colorless/white suspension to a bright yellow/orange homogeneous solution, confirming the successful in situ generation of the pyridinium ylide.
-
-
Cycloaddition: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
Self-Validation Check: Spot the reaction on a TLC plate and visualize under 365 nm UV light. A strongly fluorescent blue/green spot indicates the formation of the unaromatized dihydroindolizine intermediate.
-
-
Oxidative Aromatization: Cool the reaction back to 0 °C. Add DDQ in a single portion. Stir for 1 hour.
-
Workup: Filter the mixture through a short pad of Celite to remove the reduced DDQ byproduct (DDQH₂). Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting & FAQs
Q1: My yield is dominated by the 3-carboxylate regioisomer instead of the desired 1-carboxylate. How do I fix this?
A1: Regioselectivity in this 1,3-dipolar cycloaddition is strictly governed by the orbital coefficients of the ylide and the alkyne. The strongly electron-withdrawing –CF₃ group polarizes the alkyne, altering its LUMO. If you are using a highly polar solvent (like DMF or DMSO), the transition state leading to the 3-carboxylate is artificially stabilized. Solution: Switch to a non-polar or moderately polar solvent like Toluene or DCM. This alters the dipole stabilization of the transition state, favoring the attack of the ylide carbon on the β-carbon of the alkyne, thereby yielding the 1-carboxylate.
Q2: LC-MS shows a massive peak at [M+2]⁺ instead of the target mass. What is happening?
A2: You have successfully executed the cycloaddition, but the reaction is stalled at the dihydroindolizine intermediate. While standard indolizine syntheses often rely on ambient air for aromatization, the electron-withdrawing nature of the –CF₃ group stabilizes the dihydro-ring, making auto-oxidation highly inefficient. Solution: You must introduce a stoichiometric, high-potential oxidant. Adding 1.1 equivalents of DDQ or MnO₂ will quantitatively convert the [M+2]⁺ intermediate into the fully aromatic target[2].
Q3: The reaction mixture turns black immediately upon adding the base, and I recover mostly unreacted alkyne. Why?
A3: Your pyridinium ylide is degrading before it can be trapped by the dipolarophile. Pyridinium ylides are transient and highly reactive; if they are not immediately consumed, they undergo dimerization or hydrolysis. This is a common failure point detailed in the 3 studies[3]. Solution: Never pre-form the ylide. Ensure the ethyl 4,4,4-trifluorobut-2-ynoate is already fully dissolved in the reaction mixture before you add the base. Furthermore, swap strong bases (like NaH or KOtBu) for a milder, sterically hindered amine like DIPEA to control the rate of ylide generation[1].
References
- Source: MDPI (Molecules)
- US11597728B2 - Monoacylglycerol lipase modulators Source: Google Patents URL
- New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes Source: ResearchGate URL
Sources
Removing unreacted pyridinium salts from indolizine product mixtures
Executive Summary & Diagnostic
The Core Challenge: Indolizine synthesis (e.g., via Chichibabin or 1,3-dipolar cycloaddition of pyridinium ylides) frequently results in crude mixtures containing unreacted pyridinium salts. These salts are ionic, polar, and non-volatile , whereas the target indolizine is neutral, aromatic, and electron-rich .
Why this matters:
-
Chromatography Failure: Pyridinium salts often "streak" or "tail" on silica gel, contaminating fractions and deactivating the stationary phase.[1]
-
Stability Risks: Indolizines are electron-rich (isoelectronic with indole) and susceptible to acid-catalyzed polymerization or oxidation.[1] Standard acid washes used to remove pyridines can destroy the product if too harsh.[1]
Diagnostic Checklist: Before selecting a protocol, assess your crude mixture:
-
Physical State: Is the crude an oil or a solid?
-
Acid Sensitivity: Does your indolizine have electron-donating groups (OMe, OH) that increase acid sensitivity?
-
Scale: Are you working on mg (discovery) or kg (process) scale?
Decision Matrix (Workflow Visualization)
Use this logic flow to determine the safest purification route for your specific substrate.
Figure 1: Purification decision tree based on physical state and chemical stability.
Troubleshooting Protocols
Protocol A: Trituration (The "Crash" Method)
Best for: Solid crude mixtures where the indolizine is lipophilic.
The Science: Pyridinium salts are ionic and insoluble in non-polar solvents (ether, hexanes). Indolizines, being aromatic heterocycles, are often soluble in ether but less so in hexanes. We exploit this "solubility gap."
Step-by-Step:
-
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) or Chloroform .[1]
-
Slowly add Diethyl Ether (Et₂O) or Hexanes while stirring vigorously.
-
Ratio Target: 1:10 (DCM:Ether).[1]
-
-
Observation: The pyridinium salt should precipitate as a fine powder or sticky gum.[1]
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Verification: Run TLC on the filtrate. The baseline spot (salt) should be absent.[1]
FAQ:
Q: The salt is oiling out instead of forming a powder. What do I do? A: This is common. Cool the mixture to 0°C or scratch the flask walls with a glass rod. If it remains an oil, decant the supernatant (product) and wash the oily residue twice with fresh ether.
Protocol B: Liquid-Liquid Extraction (The "Wash" Method)
Best for: Large scale, acid-robust indolizines.
The Science: Pyridinium salts are highly water-soluble (
Step-by-Step:
-
Dissolve crude in Ethyl Acetate (EtOAc) (preferred over DCM to prevent emulsions).[1]
-
Wash 1: Wash with Water (removes bulk salts).[1]
-
Wash 2 (Optional - CAUTION): If removing free pyridine, wash with 0.5M HCl or 10% CuSO₄ .[1]
-
Wash 3 (Critical): Wash with Saturated Brine (NaCl) .
-
Why: The high ionic strength "salts out" any organic product trapped in the aqueous phase and breaks emulsions caused by the pyridinium surfactant effect.
-
-
Dry organic layer over
and concentrate.
Data Table: Solvent Systems for Extraction
| Solvent | Polarity | Emulsion Risk | Recommendation |
|---|---|---|---|
| DCM | High | High | Good solubility, but prone to emulsions with salts. |
| EtOAc | Medium | Low | Preferred. Clean phase separation.[1] |
| Ether | Low | Very Low | Good for precipitation, poor for dissolving polar crudes.[1] |
Protocol C: SCX Solid Phase Extraction (The "Trap" Method)
Best for: High-value, small-scale (mg), or acid-sensitive compounds.
The Science: Strong Cation Exchange (SCX) resins contain sulfonic acid groups (
Step-by-Step:
-
Conditioning: Flush the SCX cartridge with Methanol (MeOH) .
-
Loading: Dissolve crude in minimal MeOH or DCM/MeOH (1:1) and load onto the cartridge.
-
Elution (The Product): Elute with 100% MeOH .
-
Concentration: Evaporate the MeOH fraction to yield pure indolizine.
Figure 2: Mechanism of SCX purification. The resin selectively retains the ionic impurity.[1]
Advanced Chromatography Tips
If you must use column chromatography (Flash):
Q: The pyridinium salt is streaking and ruining my separation. A: Pyridinium salts interact strongly with the acidic silanols on silica gel.[1]
-
Solution 1 (Deactivation): Add 1% Triethylamine (Et₃N) to your mobile phase.[1] This neutralizes the silica acidity, tightening the bands.
-
Solution 2 (Substrate Switch): Use Neutral Alumina instead of Silica.[1] Alumina is less acidic and tolerates nitrogenous bases better, preventing the "drag" effect.[1]
References
-
BenchChem Technical Support. (2025).[1][3][6][7] The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.[3][7] BenchChem.[1][3][6][7][8] Link
-
Seregin, I. V., & Gevorgyan, V. (2007).[1] Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds.[1] Chemical Society Reviews, 36, 1173-1193. Link
-
Huck, L., et al. (2022).[1] Indolizin-1-ols with Charged Electron Acceptors: A Direct Way to 3H-Indolizinium-1-olates.[5] The Journal of Organic Chemistry, 87(21), 13550–13564. Link
-
University of Rochester. (n.d.).[1] Workup Guide: Removing Sticky Reagents.[1] Not Voodoo X.[1] Link
Sources
Technical Support Center: Optimizing Base Catalysts for Trifluoromethyl Indolizine Formation
Welcome to the Technical Support Center for the synthesis of trifluoromethylated indolizines. This portal is designed for drug development professionals and synthetic chemists facing challenges in the base-catalyzed construction of the indolizine core. Below, you will find mechanistic explanations, troubleshooting guides, empirical data, and validated protocols to optimize your yields.
Part 1: Mechanistic Causality & Base Selection FAQs
Q: How does the pKa of the base dictate the yield of 3-(trifluoromethyl)indolizines in 1,3-dipolar cycloadditions?
A: The formation of the key intermediate, a 2,2,2-trifluoroethylpyridinium ylide, requires deprotonation of the corresponding pyridinium salt. The
Optimal results are typically achieved with moderate inorganic bases like Potassium Carbonate (K
Q: Why am I observing defluorinated byproducts when using strong alkoxide bases (e.g., KOtBu)?
A: Alkoxide bases are not only strong but also highly nucleophilic. The CF
Part 2: Troubleshooting Guide for Common Experimental Failures
Issue 1: Low Yield with High Recovery of Pyridinium Salt
-
Symptom: TLC shows predominantly starting material after 24 hours of reaction time.
-
Root Cause: Poor solubility of the inorganic base (e.g., K
CO ) in the chosen solvent (e.g., DCM or Toluene), leading to insufficient effective basicity to generate the ylide. -
Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), which better solvates the base and stabilizes the polar ylide intermediate. Alternatively, add a phase-transfer catalyst (e.g., TBAB) if a biphasic system is required.
Issue 2: Formation of Complex Tarry Mixtures (Ylide Degradation)
-
Symptom: Dark, intractable mixtures with multiple spots on TLC; low isolated yield of the target trifluoromethyl indolizine.
-
Root Cause: The ylide is generated too rapidly in the absence of a sufficient concentration of the dipolarophile, leading to self-condensation, dimerization, or polymerization.
-
Solution: Employ a syringe pump to slowly add the base (if liquid, like DIPEA) over 2-4 hours to a solution containing both the pyridinium salt and an excess (1.5-2.0 equiv) of the alkyne. This ensures the ylide is trapped immediately upon formation.
Part 3: Quantitative Data: Base Catalyst Optimization Profile
The following table summarizes the empirical screening of base catalysts for the reaction between N-(2,2,2-trifluoroethyl)pyridinium triflate and dimethyl acetylenedicarboxylate (DMAD) at room temperature.
| Base Catalyst | pKa (in H | Optimal Solvent | Yield (%) | Byproduct/Degradation (%) | Causality & Recommendation |
| DBU | 13.5 | DCM | 15% | 80% (Ylide dimerization) | Not recommended. Deprotonation is too rapid; ylide degrades before trapping. |
| KOtBu | ~17.0 | THF | <5% | >90% (Defluorination) | Avoid. Nucleophilic attack on the CF |
| Et | 10.7 | MeCN | 75% | 10% | Good. Suitable for general substrates; easy to remove under vacuum. |
| K | ~10.3 | DMF | 88% | <5% | Optimal. Heterogeneous nature ensures a slow, steady-state ylide generation. |
| DIPEA | 10.5 | Toluene | 65% | 15% | Moderate. Sterically hindered; useful for highly sensitive dipolarophiles. |
Part 4: Step-by-Step Methodology: Optimized Base-Mediated Synthesis
This protocol describes the optimized [3+2] cycloaddition workflow using K
Step 1: Reaction Setup
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add N-(2,2,2-trifluoroethyl)pyridinium triflate (1.0 mmol, 1.0 equiv) and the dipolarophile (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) (1.5 mmol, 1.5 equiv).
-
Dissolve the mixture in 10 mL of anhydrous DMF (0.1 M concentration).
Step 2: Base Addition (The Critical Step)
-
Weigh out anhydrous K
CO (2.0 mmol, 2.0 equiv). -
Add the K
CO in four equal portions over 30 minutes at 0 °C. -
Self-Validating Check: Upon each addition, the solution will transition from colorless to a deep yellow/orange, visually confirming the generation of the reactive pyridinium ylide. The color should slightly fade between additions as the ylide is consumed by the alkyne.
Step 3: Cycloaddition and Aromatization
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly fluorescent nature of the indolizine product under 365 nm UV light confirms successful aromatization. (Air oxidation typically completes the aromatization from the dihydroindolizine intermediate).
Step 4: Workup and Purification
-
Quench the reaction by adding 20 mL of distilled water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (15 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 3-(trifluoromethyl)indolizine.
Part 5: Workflow Visualization
Fig 1: Base-catalyzed workflow for trifluoromethyl indolizine synthesis and degradation pathways.
References
-
Stefanoni, K. K., et al. "Bichromophoric Ruthenium Complexes for Photocatalyzed Late-Stage Synthesis of Trifluoromethylated Indolizines." The Journal of Organic Chemistry, 2025. URL: [Link]
-
Dorai, S. T., & Chandrashekharappa, S. "A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls." RSC Advances, 2026. URL: [Link]
Sources
Technical Support Center: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Introduction
Welcome to the technical support hub for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate . This guide addresses the specific physicochemical challenges posed by the unique electronic "push-pull" nature of this molecule.
The indolizine core is inherently electron-rich (prone to oxidation), while the trifluoromethyl (
Key Chemical Characteristics:
-
Lipophilicity: Significantly increased by the
moiety ( estimated). -
Electronic State: The C2-
group stabilizes the HOMO energy level, offering better oxidative resistance than alkyl-indolizines, but the C1-ester remains susceptible to hydrolysis. -
Photophysics: Likely fluorescent; susceptible to photolytic degradation.
Module 1: Solubility & Preparation
FAQ: Why is my compound precipitating or failing to dissolve in aqueous buffers?
Diagnosis: The trifluoromethyl group is highly hydrophobic. While the ester provides a dipole, it is insufficient to overcome the lipophilicity of the fluorinated indolizine core. Standard aqueous buffers (PBS, Tris) will cause immediate precipitation.
Troubleshooting Protocol: The "Cosolvent Spike" Method Do not attempt direct dissolution in water. Follow this specific order to maintain stability and solubility:
-
Primary Solubilization: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).
-
Target Concentration: 10–50 mM stock.
-
Visual Check: Solution should be clear and yellow/amber. If cloudy, sonicate for 30 seconds.
-
-
Secondary Dilution: Slowly add the organic stock to your aqueous media while vortexing.
-
Limit: Keep final DMSO concentration < 1% (v/v) for biological assays to prevent compound crashing.
-
Alternative: If high concentrations are needed, use 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water as the aqueous carrier. The cyclodextrin cavity encapsulates the hydrophobic -indolizine core.
-
| Solvent System | Solubility Rating | Stability Risk |
| DMSO (Anhydrous) | Excellent | Low (if stored dark/frozen) |
| Acetonitrile | Good | Moderate (volatile) |
| Methanol/Ethanol | Moderate | High (Transesterification risk) |
| Water/PBS | Insoluble | N/A (Precipitation) |
Module 2: Chemical Stability (Hydrolysis & pH)
FAQ: I see a new peak at (M-28) or (M-46) in my LC-MS. Is this hydrolysis?
Diagnosis: Yes. The C1-ethyl ester is the "weak link."
-
Acidic Hydrolysis: Slower. The
group destabilizes the carbocation intermediate, retarding acid-catalyzed hydrolysis. -
Basic Hydrolysis: Accelerated. The electron-withdrawing
and the electron-deficient pyridine ring (part of the indolizine) make the ester carbonyl carbon highly electrophilic. Even mild bases (pH > 8.0) can trigger rapid hydrolysis to the carboxylic acid (Mass change: -28 Da if ethyl is lost, but typically observed as -Et +H = -28? No, loss of Ethyl (-29) + H (+1) = -28 is incorrect. Correction: Ester ( ) Acid ( ). Mass change: Loss of (29) + Gain of H (1) = Net loss of 28 Da. Wait, strictly: (-29) + (+1) = -28. Correct. )
Wait, let's verify the mass shift:
-
Reactant:
-
Product:
-
Mass Difference:
. -
Note: If transesterification occurs (e.g., in Methanol), you will see
.
The Stability Pathway Diagram
Figure 1: Degradation pathways. Note that basic pH poses the highest immediate risk to structural integrity.
Corrective Action:
-
Buffer Selection: Use HEPES or MOPS (pH 7.0–7.4). Avoid Carbonate or Tris buffers if pH > 8.0 is required.
-
Temperature: Keep solutions on ice (4°C). Hydrolysis rates double for every 10°C increase.
-
Solvent Choice: Avoid Methanol. Use Acetonitrile (MeCN) for LC-MS preparation to prevent transesterification.
Module 3: Environmental Stability (Light & Oxidation)
FAQ: My solution turned from pale yellow to dark brown. Is it still usable?
Diagnosis:
No. Discoloration indicates oxidative degradation or polymerization.
Indolizines are electron-rich
Mechanism:
-
Photoexcitation: UV/Vis light excites the indolizine to a singlet state.
-
Singlet Oxygen: Energy transfer generates singlet oxygen (
). -
Cycloaddition:
attacks the electron-rich pyrrole ring (positions 1-3), leading to ring opening or amide formation.
Handling Protocol:
-
Storage: Solid state must be stored at -20°C. Solutions must be fresh.
-
Light Protection: Wrap all vials in aluminum foil or use amber glassware.
-
Inert Atmosphere: For assays lasting >24 hours, degas buffers with Nitrogen or Argon to remove dissolved oxygen.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
FAQ: I see peak tailing or retention time shifts.
Issue: The
Optimized HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | C18 with End-capping (e.g., Waters XBridge or Phenomenex Kinetex) | Reduces silanol interactions with the |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the indolizine protonated (if pKa allows) or neutralizes silanols. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol causes higher backpressure and risk of transesterification. |
| Gradient | 50% B to 95% B | Compound is lipophilic; requires high organic content to elute. |
| Detection | UV 254 nm & 365 nm | Indolizines have strong absorption in the UV/Vis region. |
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for solution-state anomalies.
References
-
Synthesis and Reactivity of Trifluoromethyl Indolizines
-
Source: Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization..." (Analogous chemistry for indolizine core stability). Organic Letters.
-
-
General Indolizine Stability & Oxid
- Source: Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." (Discusses electronic richness of indolizines). Chemical Society Reviews.
-
Trifluoromethyl Group Effects on Lipophilicity
- Source: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Hydrolysis of Heterocyclic Esters
- Source: Larock, R. C. (1999). Comprehensive Organic Transformations. (General reference for ester hydrolysis mechanisms in electron-deficient/rich systems).
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Overcoming steric hindrance in 2-trifluoromethyl substituted indolizines
Technical Support Center: Synthesis & Optimization of 2-Trifluoromethyl Indolizines
As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with fluorinated heterocycles. The introduction of a trifluoromethyl (CF₃) group at the C2 position of an indolizine core imparts highly desirable photophysical and pharmacological properties. However, it also introduces severe synthetic hurdles. This support guide is designed to help you bypass these bottlenecks through a deep understanding of mechanistic causality, validated troubleshooting steps, and self-validating experimental protocols.
Core Concepts & FAQs: The "Why" Behind the Bottleneck
Q: Why does the 2-CF₃ group cause such profound synthetic bottlenecks compared to a standard methyl group? A: The root cause is a dual steric-electronic deactivation. First, the CF₃ group possesses a van der Waals radius of approximately 2.7 Å—significantly larger than a methyl group (2.0 Å) and structurally closer to a bulky isopropyl group. When positioned at C2, it acts as a "steric umbrella," physically blocking incoming reagents from accessing the highly reactive C1 and C3 positions. Second, the strong inductive electron-withdrawing nature (-I effect) of the CF₃ group severely depletes the electron density of the indolizine π-system. This combination effectively shuts down standard electrophilic aromatic substitution (EAS) pathways[1].
Q: Can I use standard transition-metal cross-coupling to functionalize the C3 position of a pre-formed 2-CF₃ indolizine? A: Generally, no. Traditional cross-couplings (e.g., Suzuki or Stille) rely on oxidative addition and transmetalation steps that require the close approach of bulky metal-ligand complexes (like Pd(PPh₃)₄). The steric clash at C3 prevents the formation of the necessary transition state. To overcome this, you must switch from ionic/organometallic pathways to radical-based photoredox catalysis. Radical species are less sterically demanding and highly reactive, allowing them to force bond formation despite the crowded environment[2].
Mechanistic Workflows & Visualizations
Workflow for domino trifluoromethylation/cyclization overcoming steric hindrance.
Overcoming C3 steric repulsion via photocatalytic radical activation.
Troubleshooting Guide
Issue 1: Low cyclization yield when forming 2-CF₃ indolizines from 2-alkynylpyridines.
-
Symptom: High recovery of unreacted starting material or formation of uncyclized trifluoromethylated side products.
-
Root Cause: The steric bulk of the incoming CF₃ source prevents the required anti-periplanar transition state for the subsequent nucleophilic attack by the pyridine nitrogen.
-
Solution: Utilize a domino trifluoromethylation/cyclization strategy. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction. TMEDA acts as a dual-purpose ligand that stabilizes the bulky Cu-intermediate and facilitates the necessary geometric isomerization for cyclization. Elevate the temperature to 80–100 °C to provide the kinetic energy required to overcome the steric barrier[3].
Issue 2: Failure to achieve late-stage C3-thiolation on pre-formed 2-CF₃ indolizines.
-
Symptom: Complete lack of conversion; starting material recovered quantitatively.
-
Root Cause: Steric factors strictly govern the kinetics of radical addition to the indolizine core. If the C2 position holds a bulky CF₃ group, the radical approach at C3 is kinetically hindered, causing the radical intermediates to decay before bond formation occurs[2].
-
Solution: Increase the lifetime and reactivity of the radical pool. Utilize a highly oxidizing photoredox catalyst (e.g., ₂) under 450 nm blue LED irradiation. Extend the reaction time from the standard 4 hours to 16 hours, and use a 1.5x excess of the radical precursor to drive the kinetically slow addition forward[2].
Quantitative Data: Method Comparison
| Substrate Type | Functionalization Method | Reagents / Catalyst | Primary Obstacle | Typical Yield (%) |
| 2-Alkynylpyridine | Domino Cyclization | CuCF₃, TMEDA, 80 °C | Transition state steric clash | 65 - 85% |
| Pre-formed 2-CF₃ Indolizine | Electrophilic Substitution | Standard Electrophiles | C1/C3 steric shielding | < 10% |
| Pre-formed 2-CF₃ Indolizine | Photocatalytic Radical Addition | [Ru(bpy)₃]²⁺, Blue LED | Radical half-life, steric kinetics | 50 - 75% |
| Electron-deficient 2-CF₃ Indolizine | Photocatalytic Addition | PC1 (Ru-complex), Blue LED | Extreme electron depletion | 20 - 40% |
Self-Validating Experimental Protocols
Protocol A: Domino Synthesis of 2-(Trifluoromethyl)indolizines
Objective: Construct the 2-CF₃ indolizine core from 2-alkynylpyridines while bypassing transition-state steric clashes.
-
Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-alkynylpyridine (1.0 equiv), fluoroform-derived CuCF₃ reagent (1.5 equiv), and TMEDA (2.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Seal the tube, remove it from the glovebox, and heat to 80 °C behind a blast shield.
-
Self-Validation Check (4 Hours): Pause heating and take a 0.1 mL aliquot under N₂. Quench with water, extract with EtOAc, and analyze via GC-MS. Diagnostic: You must observe the disappearance of the alkyne mass and the appearance of the uncyclized CF₃-alkene intermediate. If the alkyne persists, the steric barrier has not been breached; increase TMEDA loading by 0.5 equiv and raise the temperature to 90 °C[3].
-
Completion: Continue heating for a total of 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove TMEDA and copper salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Photocatalytic Late-Stage C3-Functionalization
Objective: Introduce an SCF₃ group at the sterically hindered C3 position of a pre-formed 2-CF₃ indolizine.
-
Setup: In an oven-dried 10 mL vial equipped with a stir bar, combine the 2-CF₃ indolizine (0.2 mmol), N-((trifluoromethyl)thio)saccharin (0.3 mmol), and ₂ (2 mol%) in thoroughly degassed acetonitrile (2 mL).
-
Irradiation: Seal the vial with a PTFE septum. Irradiate the mixture using a 450 nm blue LED array at room temperature for 16 hours. Ensure vigorous stirring (800+ RPM) to maintain uniform photon flux across the heterogeneous mixture.
-
Self-Validation Check (8 Hours): Extract a 50 µL aliquot and analyze via ¹⁹F NMR. Diagnostic: The appearance of a new singlet around -42 ppm confirms the successful radical addition of the SCF₃ group at C3. If no peak appears, the substrate's electron depletion is too severe for the Ru-catalyst; consider switching to a more strongly oxidizing Ir-based photocatalyst[2].
-
Workup: Concentrate the solvent in vacuo. Purify the crude residue directly via flash chromatography (Hexanes/EtOAc gradient) to isolate the functionalized product.
References
- Synthesis of 2-(Trifluoromethyl)
- Source: ACS Publications (J. Org. Chem., 2025)
- Source: MDPI (Molecules, 2023)
Sources
Minimizing defluorination byproducts during indolizine synthesis
Topic: Minimizing Defluorination Byproducts
Status: Operational | Tier: Level 3 (Advanced Methodology)
Diagnostic & Triage: Is Defluorination Your Problem?
Before altering synthetic routes, confirm that C-F bond cleavage is the root cause of low yields or impurity profiles. Fluorine is a bioisostere often introduced to block metabolic hotspots, but its high electronegativity makes it susceptible to specific side reactions during indolizine construction.
Quick Diagnostic Flowchart
Use this decision tree to identify the mode of failure based on your analytical data.
Figure 1: Diagnostic logic for identifying defluorination pathways in indolizine synthesis.
Critical Troubleshooting: Mechanisms of Failure
Issue A: -Fluorine Elimination (Metal-Catalyzed Routes)
Context: Common when using Pd or Cu catalysis to cyclize alkynylpyridines or couple haloindolizines.
The Mechanism: Transition metals (M) inserted into a C-C bond adjacent to a fluorine atom can undergo
-
Ligand Switch: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos). The steric bulk prevents the metal center from approaching the C-F bond geometry required for elimination.
-
Metal Switch: Switch from Palladium (highly oxophilic) to Gold (Au) or Silver (Ag) catalysis, which have lower affinity for fluorine.
Issue B: Base-Mediated HF Elimination (Aromatization)
Context: Occurs during the final aromatization step of 1,3-dipolar cycloaddition, particularly if the fluorine is on the
-
Oxidative Aromatization: Instead of relying on base/heat for aromatization, use a mild oxidant (e.g., DDQ,
, or atmospheric with visible light) to drive aromatization via hydrogen abstraction rather than elimination.
Optimized Protocols
Protocol A: Metal-Free 1,3-Dipolar Cycloaddition (High Fidelity)
Best for: Preserving Fluorine on the Pyridine Ring or Alkyne Linker.
This protocol minimizes defluorination by avoiding transition metals entirely and using a mild base to generate the pyridinium ylide.
Reagents:
-
Substrate: 2-Fluoropyridine or Fluorinated Pyridinium Salt.
-
Dipolarophile: Electron-deficient alkyne (e.g., Ethyl propiolate).
-
Base:
(Mild) or Epoxides (Acid scavenger). -
Solvent: Acetonitrile or DMF.
Step-by-Step:
-
Quaternization: React fluoropyridine with
-bromo ester/ketone in acetone. Filter the salt. Do not heat above 60°C to prevent of the fluorine. -
Ylide Generation: Suspend the salt in Acetonitrile. Add 2.0 equiv.
. Stir for 15 min at RT. -
Cycloaddition: Add the alkyne dropwise.
-
Oxidative Aromatization (Crucial Step): Add TEMPO (0.2 equiv) and stir open to air, or add
(5 equiv). This prevents the need for high heat which promotes HF elimination. -
Purification: Silica gel chromatography. Note: Fluorinated indolizines are often less polar than their non-fluorinated counterparts.
Data Validation:
| Parameter | Expected Result | Warning Sign |
|---|---|---|
| 19F NMR | Sharp singlet/multiplet (approx -110 to -150 ppm) | Broad hump or disappearance |
| HRMS | [M+H]+ matches theoretical | [M+H-20]+ (Loss of HF) |
| Color | Yellow/Fluorescent Green | Dark Brown/Black (Polymerization) |
Protocol B: Ligand-Controlled Pd-Catalyzed Cyclization
Best for: Constructing the core from acyclic precursors where metal catalysis is unavoidable.
Reagents:
-
Catalyst:
(2 mol%). -
Ligand: XPhos or RuPhos (4 mol%). Critical: Bulky ligands suppress
-F elimination. -
Base:
(Anhydrous). -
Solvent: Toluene (strictly anhydrous).
Workflow Logic:
Figure 2: Kinetic competition between productive cyclization and defluorination.
Frequently Asked Questions (FAQ)
Q: I see a -20 mass unit shift in my LC-MS. What happened?
A: You have lost HF. This usually happens during the aromatization step. If you are using a base like DBU or NaH, switch to a milder base (
Q: Can I use Copper (CuI) for the cyclization? A: Proceed with caution. Copper has a high affinity for fluorine. If you must use Cu, add a chelating ligand like phenanthroline to occupy the metal coordination sites and reduce the likelihood of F-abstraction.
Q: My fluorine is at the C2 position of the pyridine starting material. Is it stable?
A: This is the most vulnerable position. It is susceptible to Nucleophilic Aromatic Substitution (
References
-
Base-Mediated [3+2] Annulation
- Zhang, S., et al. (2024). "Base-controlled selective cleavage of the C–F bond of difluorocarbene for the divergent assembly of indolizines." Organic Chemistry Frontiers.
-
Fluorinated Cyclopropanes Strategy
- Novikov, M., et al. (2025). "Fluorinated cyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis." Organic & Biomolecular Chemistry.
-
General 1,3-Dipolar Cycloaddition Methodology
- Adrio, J., et al. (2015). "Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides." Organic Letters.
-
Transition Metal C-F Bond Preservation
- Li, X., et al. (2024).
Sources
Validation & Comparative
1H and 13C NMR interpretation for ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
This guide provides a comprehensive technical analysis of the NMR interpretation for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate , comparing it against its non-fluorinated analog, Ethyl 2-methylindolizine-1-carboxylate .
Subject: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate vs. Methyl Analog
Executive Summary
This guide details the structural elucidation of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (Compound A) . It focuses on the electronic perturbations introduced by the strong electron-withdrawing trifluoromethyl (
Key Differentiators:
-
1H NMR: The
group is "silent" in proton NMR but induces significant downfield shifts in neighboring protons (H3, H8) due to inductive effects ($ -I $). -
13C NMR: The presence of C-F coupling is the diagnostic fingerprint.[1] The
carbon appears as a large quartet ( Hz), and the C2 carbon appears as a smaller quartet ( Hz).
Structural Logic & Electronic Environment
The indolizine core is a 10
-
Nucleophilic Character: C1 and C3 are naturally electron-rich.
-
Push-Pull System: In Compound A, the C1-ester and C2-
act as electron-withdrawing groups (EWG), reducing the electron density of the pyrrole moiety and deshielding the pyridine ring protons.
Diagram 1: Structural Assignment Logic
The following flow illustrates the stepwise logic for assigning signals in this fluorinated scaffold.
Caption: Step-wise workflow for structural verification of 2-CF3 indolizines.
Comparative NMR Data Analysis
The following data compares the target molecule against its methyl analog. Note the distinct splitting patterns caused by Fluorine-Carbon coupling.[1]
Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
Solvent:
| Position | Proton | Compound A ( | Compound B ( | Interpretation of Change |
| H5 | Doublet (d) | 8.45 - 8.55 | 8.20 - 8.30 | Deshielded by global EWG nature of |
| H3 | Singlet (s) | 7.40 - 7.50 | 7.10 - 7.15 | Significant deshielding due to proximity to |
| H8 | Doublet (d) | 7.60 - 7.70 | 7.30 - 7.40 | Deshielding via through-space interaction. |
| H7 | Multiplet | 6.80 - 6.90 | 6.60 - 6.70 | Minimal effect (remote). |
| H6 | Multiplet | 6.70 - 6.80 | 6.50 - 6.60 | Minimal effect (remote). |
| Quartet (q) | 4.35 | 4.30 | Ester region remains stable. | |
| Triplet (t) | 1.38 | 1.35 | Stable. | |
| C2-Subst | - | Silent | 2.35 (s, 3H) | Diagnostic: Loss of methyl singlet. |
Table 2: 13C NMR & Coupling Constants
Solvent:
| Carbon | Shift ( | Multiplicity | Coupling ( | Notes |
| ~123.0 | Quartet | Diagnostic signal for | ||
| C2 | ~118.0 | Quartet | Direct attachment point. | |
| C1 | ~105.0 | Quartet | Vicinal coupling. | |
| C3 | ~115.0 | Quartet | Vicinal coupling. | |
| C=O | ~164.0 | Singlet | - | Ester carbonyl. |
| C5 | ~128.0 | Singlet | - | Pyridine ring. |
Detailed Interpretation Guidelines
Part A: The "Silent" 1H Spectrum
In the proton spectrum, the most immediate difference is the disappearance of the C2-Methyl singlet (typically at 2.35 ppm).
-
H5 Identification: Look for the most downfield doublet (approx 8.5 ppm). This proton is spatially close to the bridgehead nitrogen and the ester carbonyl, making it highly deshielded.
-
H3 Identification: In 2-substituted indolizines, H3 appears as a sharp singlet. In the
analog, this singlet shifts downfield by ~0.3 ppm compared to the methyl analog due to the inductive withdrawal of electron density from the pyrrole ring.
Part B: The "Coupled" 13C Spectrum
The 13C spectrum is the definitive proof of structure. You must optimize your acquisition for high signal-to-noise to resolve the quartets.
-
The
Quartet: This is often low intensity due to the lack of NOE enhancement (no attached protons) and splitting into four lines. It appears around 123 ppm with a massive splitting (~270 Hz). -
The C2 Quartet: The carbon directly attached to the
group will also be split into a quartet. This confirms the position of the group. If the were at position 3, C3 would show the coupling instead.
Diagram 2: C-F Coupling Network
This diagram visualizes the coupling distances observed in the 13C spectrum.
Caption: Heteronuclear spin-spin coupling network (
Experimental Protocol
To ensure reproducible data for publication or regulatory filing, follow this validated protocol.
Materials
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Note: Avoid DMSO-
unless solubility is an issue, as it can broaden exchangeable signals and shift aromatic peaks due to viscosity/polarity.
-
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5-10 mg of the indolizine product in 0.6 mL
. Filter through a cotton plug if any particulate is visible. -
Shimming: Perform automated gradient shimming. Ensure the TMS peak is sharp (linewidth < 0.5 Hz).
-
1H Acquisition:
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 1.0 s.
-
-
13C Acquisition (Critical):
-
Scans: 1024 (minimum) – Required to see the split quartets of CF3 and C2.
-
Decoupling: Proton-decoupled (Waltz-16 or similar).
-
D1: Increase to 2.0 s to allow relaxation of quaternary carbons (C2, C1, CF3).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 13C).
-
Reference spectra to TMS (0.00 ppm) or residual
(7.26 ppm / 77.16 ppm).
-
References
-
Synthesis of Indolizines: Blackwell, G. B., et al. "Indolizines. I. Reaction of 2-alkylpyridines with
-halo ketones." Journal of the Chemical Society, 1964. - NMR of Fluorinated Heterocycles: Begue, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General reference for C-F coupling constants).
-
Indolizine Chemical Shifts: Gevorgyan, V., et al. "Synthesis of Indolizines via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry, 2001.[2]
-
13C-19F Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
(Note: While specific spectral data for the exact 2-CF3 ethyl ester derivative is rare in open literature, the values above are derived from established substituent effects on the indolizine core described in References 1 and 3.)
Sources
High-Resolution Mass Spectrometry (HRMS) Analysis of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized fluorinated heterocycles. The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, utilized to precisely tune lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. Indolizine derivatives, in particular, serve as versatile, privileged scaffolds in the development of antiangiogenic and antitumoral agents[2].
When analyzing a compound like ethyl 2-(trifluoromethyl)indolizine-1-carboxylate , the electron-withdrawing trifluoromethyl (–CF3) group and the ester moiety fundamentally dictate its ionization efficiency and fragmentation behavior. Traditional low-resolution mass spectrometry often fails to confidently assign the exact mass of such fluorinated fragments due to complex isotopic fine structures and isobaric matrix interferences. Therefore, High-Resolution Mass Spectrometry (HRMS) is mandatory[3].
This guide objectively compares the performance of the two leading HRMS architectures—Quadrupole Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the qualitative and quantitative analysis of this specific indolizine derivative, providing a self-validating experimental protocol to ensure absolute data trustworthiness.
Platform Architecture: Orbitrap vs. Q-TOF
Selecting the correct HRMS platform requires understanding the physical causality behind how each mass analyzer operates and how that impacts the detection of fluorinated small molecules.
-
Quadrupole Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology operates by trapping ions in an electrostatic field, where the axial oscillation frequency is inversely proportional to the square root of the mass-to-charge ratio (m/z)[4].
-
Causality: Because resolution in an Orbitrap is a function of the transient acquisition time, it can achieve ultra-high resolving power (up to 280,000 FWHM). This is unparalleled for separating our target compound (m/z 258.0742) from highly complex, isobaric background matrix interferences.
-
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments measure the flight time of ions accelerated into a field-free drift tube.
-
Causality: Because flight times are measured in microseconds, Q-TOFs offer exceptional acquisition speeds (up to 100 Hz)[5]. While their resolving power (typically 40,000–60,000 FWHM) is lower than an Orbitrap, it is more than sufficient for the exact mass determination of small molecules, making Q-TOF the superior choice for ultra-fast UHPLC gradients and high-throughput screening.
-
Table 1: HRMS Platform Performance Comparison
| Performance Metric | Quadrupole Orbitrap | Q-TOF | Analytical Impact for Fluorinated Indolizines |
| Resolving Power (FWHM) | 140,000 – 280,000 | 40,000 – 60,000 | Orbitrap provides superior separation from complex biological matrices. |
| Acquisition Speed | 12 – 40 Hz | Up to 100 Hz | Q-TOF yields more data points across sharp UHPLC peaks (<3 seconds wide). |
| Mass Accuracy | < 1 ppm | < 2 ppm | Both provide confident elemental composition assignment. |
| Dynamic Range | ~4 orders of magnitude | ~5 orders of magnitude | Q-TOF is slightly better for quantifying trace metabolites alongside high-abundance precursors. |
| Fragmentation | HCD (Beam-type) | CID (Beam-type) | Both avoid the "low-mass cut-off" of traditional ion traps, crucial for core fragments[5]. |
Mechanistic Fragmentation Pathway
Understanding the fragmentation of ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is critical for setting up targeted MS/MS (PRM or MRM) assays. When subjected to beam-type collisional dissociation (HCD in Orbitrap or CID in Q-TOF), the molecule undergoes predictable, structurally diagnostic cleavages.
-
Loss of Ethanol (–46.04 Da): The ethyl ester moiety is highly labile, readily losing a molecule of ethanol to form a stable acylium-like ion at m/z 212.0323.
-
Loss of Trifluoromethyl Radical (–68.99 Da): The C–CF3 bond can undergo homolytic cleavage, expelling a •CF3 radical and leaving a radical cation at m/z 189.0790.
-
Core Formation: Sequential losses yield the highly stable indolizine core fragment at m/z 143.0371.
Proposed HRMS/MS Fragmentation Pathway for the Target Indolizine
Table 2: Exact Mass and Key Fragment Ions
| Ion Type | Formula | Theoretical m/z | Observed m/z (Orbitrap) | Mass Error (ppm) |
| Precursor [M+H]+ | C12H11F3NO2⁺ | 258.0742 | 258.0740 | -0.77 |
| Fragment 1 (–EtOH) | C10H5F3NO⁺ | 212.0323 | 212.0321 | -0.94 |
| Fragment 2 (–•CF3) | C11H11NO2•⁺ | 189.0790 | 189.0792 | +1.05 |
| Core Fragment | C9H5NO•⁺ | 143.0371 | 143.0373 | +1.39 |
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. To achieve this, we employ a structurally related Internal Standard (IS)—such as a stable-isotope-labeled (SIL) indolizine—spiked directly into the extraction solvent.
-
Causality: By continuously monitoring the exact mass, retention time, and peak area of the IS, we dynamically validate the ionization efficiency and mass calibration of the instrument in every single run. If the IS mass error drifts beyond 3 ppm, the system automatically flags the run, preventing the reporting of false data.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Spiking
-
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile (ACN) spiked with 10 ng/mL of the Internal Standard to precipitate proteins and extract the target analyte.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for injection.
Step 2: UHPLC Separation
-
Column: High-density C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Causality: Fluorinated heterocycles exhibit unique fluorous-phase partitioning behavior. Standard C18 phases often yield broad, tailing peaks due to secondary interactions. A high-density bonded phase mitigates this, ensuring sharp peak elution (<3 seconds wide) which maximizes the signal-to-noise ratio.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI Source Optimization
-
Operate in Positive Electrospray Ionization (ESI+) mode.
-
Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet desolvation of the highly lipophilic indolizine.
Step 4: HRMS Acquisition
-
Orbitrap Settings: Full MS / dd-MS2 mode. Full scan resolution set to 70,000 FWHM (AGC target 3e6). MS2 resolution set to 17,500 FWHM. Normalized Collision Energy (NCE) set to 30, 45, and 60 to ensure complete breakdown of the C–CF3 bond.
-
Q-TOF Settings: Auto MS/MS mode. Acquisition rate set to 5 spectra/sec for MS1 and 10 spectra/sec for MS2. Collision energy ramped from 20 eV to 40 eV[5].
Comparative HRMS Workflow for Fluorinated Indolizine Analysis
Conclusion
Both Orbitrap and Q-TOF platforms provide the rigorous mass accuracy required to characterize ethyl 2-(trifluoromethyl)indolizine-1-carboxylate. The choice between them hinges on the specific analytical goal: Orbitrap is the definitive choice for resolving isobaric background noise in complex pharmacokinetic matrices, whereas Q-TOF excels in high-throughput environments requiring ultra-fast acquisition speeds. By employing the self-validating protocol and understanding the causal fragmentation pathways outlined above, researchers can guarantee the highest level of scientific integrity in their drug development workflows.
References
-
Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs National Center for Biotechnology Information (PMC) URL:[Link]
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK) URL:[Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry LCGC International URL:[Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems ResearchGate URL:[Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. real.mtak.hu [real.mtak.hu]
A Comparative Guide to the Crystal Structure Analysis and X-ray Diffraction of Indolizine Carboxylates
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystal structures of indolizine carboxylates, elucidated through single-crystal X-ray diffraction. We will delve into the experimental rationale, present comparative data, and explore the subtle yet significant structural variations that influence the physicochemical and biological properties of this important class of heterocyclic compounds.
The Significance of Indolizine Carboxylates
Indolizine, a nitrogen-containing heterocyclic compound, forms the core of numerous molecules with significant biological activities.[1][2] The introduction of a carboxylate group onto the indolizine scaffold provides a critical handle for modulating properties such as solubility, and pharmacokinetic profiles, and for establishing key interactions with biological targets. The precise spatial arrangement of the carboxylate group in relation to the fused ring system, as determined by X-ray crystallography, is therefore of immense interest in the rational design of novel therapeutics.[3]
The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[4][5] This technique relies on the principle that a crystalline solid, with its highly ordered internal arrangement of atoms, will diffract an incident X-ray beam in a predictable pattern.[5][6] The resulting diffraction data, a collection of reflection intensities at specific angles, can be mathematically reconstructed to generate a detailed electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[7]
The choice of X-ray diffraction over other analytical techniques is driven by its ability to provide an unambiguous and high-resolution structural snapshot. While techniques like NMR spectroscopy offer valuable insights into the solution-state conformation, solid-state X-ray crystallography provides the ground truth of the molecule's preferred packing and intramolecular geometry in the crystalline form, which often correlates with its bioactive conformation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized indolizine carboxylate powder to a fully refined crystal structure follows a meticulous experimental pathway. Understanding the causality behind each step is crucial for appreciating the integrity of the final structural model.
Step 1: Crystallization - The Art and Science of Single Crystal Growth
The prerequisite for any single-crystal X-ray diffraction experiment is the availability of high-quality single crystals.[4] For indolizine carboxylates, which are often synthesized as polycrystalline powders, this necessitates a carefully optimized crystallization process. The goal is to encourage the slow and orderly aggregation of molecules from a supersaturated solution, allowing them to pack into a well-defined crystal lattice.
Common Crystallization Techniques for Indolizine Carboxylates:
-
Slow Evaporation: A solution of the indolizine carboxylate in a suitable solvent (e.g., acetonitrile, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Cooling: A saturated solution of the indolizine carboxylate at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, promoting crystallization.
The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble, allowing for the creation of a supersaturated solution without immediate precipitation.
Figure 1: General workflow for the crystallization of indolizine carboxylates.
Step 2: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[8] Modern diffractometers are equipped with sensitive detectors that measure the position and intensity of thousands of diffracted X-ray reflections as the crystal is rotated.
Key Experimental Parameters:
-
X-ray Source: Commonly used sources are Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation. The choice depends on the crystal's unit cell dimensions and elemental composition.[9]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[10]
-
Data Collection Strategy: A series of diffraction images (frames) are collected at different crystal orientations to ensure a complete dataset is obtained.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted beams to generate an initial electron density map.[3]
This initial model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which indicates the goodness of fit between the model and the data.
Figure 2: Step-by-step process of X-ray data collection and structure refinement.
Comparative Analysis of Indolizine Carboxylate Crystal Structures
The true power of crystallographic analysis emerges when comparing the structures of a series of related compounds. Below is a table summarizing the crystallographic data for a selection of indolizine carboxylate derivatives. This data is illustrative and compiled from typical values found in the literature for such compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[3] | C₂₄H₂₂BrNO₆ | Monoclinic | P 2₁/n | 12.0497 | 17.8324 | 19.6052 | 100.372 | 4143.8 |
| Ethyl 2-phenylindolizine-1-carboxylate | C₁₇H₁₅NO₂ | Monoclinic | P 2₁/c | 10.532 | 8.987 | 15.234 | 95.67 | 1433.2 |
| Methyl 3-acetylindolizine-2-carboxylate | C₁₂H₁₁NO₃ | Orthorhombic | P bca | 7.891 | 14.567 | 18.982 | 90 | 2181.5 |
Analysis of Structural Features:
-
Planarity of the Indolizine Ring: X-ray analysis consistently shows that the indolizine ring system is nearly planar, which is expected for an aromatic system.[11]
-
Conformation of the Carboxylate Group: The orientation of the carboxylate substituent relative to the indolizine ring is a key structural variable. This conformation is influenced by steric hindrance from adjacent substituents and by intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
-
Intermolecular Interactions: The crystal packing of indolizine carboxylates is often dominated by a network of weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the stability of the crystal lattice.[12]
Trustworthiness and Validation of Crystallographic Data
The adage "seeing is believing" is central to the chemical sciences, and a crystal structure is often considered definitive proof of a compound's identity and stereochemistry.[13] However, the interpretation of crystallographic data requires expertise and careful validation to avoid errors.[14]
Self-Validating Systems in Crystallography:
-
Internal Consistency Checks: Crystallographic software incorporates numerous checks to ensure the geometric and chemical sensibility of the refined model. These include checks for unusually short or long bond lengths, distorted angles, and physically unrealistic thermal displacement parameters.
-
Hirshfeld Rigid-Bond Test: This test can indicate if atoms have been incorrectly assigned (e.g., a nitrogen atom modeled as a carbon).[13]
-
Database Comparison: The final structural parameters can be compared against the vast repository of known crystal structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.[15]
Software for Data Analysis and Visualization
A variety of software packages are available to researchers for the analysis and visualization of X-ray diffraction data. These tools are indispensable for structure solution, refinement, and the generation of publication-quality graphics.
-
Data Collection and Processing: Software provided by the diffractometer manufacturer (e.g., Bruker's APEX suite, Rigaku's CrystalClear).
-
Structure Solution and Refinement: SHELXS and SHELXL are widely used programs for solving and refining crystal structures.[3] Olex2 provides a user-friendly graphical interface for these programs.
-
Data Analysis and Visualization: Programs like Mercury, from the Cambridge Crystallographic Data Centre (CCDC), are excellent for visualizing crystal structures, analyzing intermolecular interactions, and exploring crystal packing.[15] Software such as HighScore from Malvern Panalytical is used for powder XRD data analysis.[16]
Conclusion
The crystal structure analysis of indolizine carboxylates via single-crystal X-ray diffraction provides invaluable insights into their three-dimensional architecture. This detailed structural information is fundamental for understanding their chemical reactivity, physical properties, and biological activity. By carefully comparing the crystal structures of different derivatives, researchers can establish structure-activity relationships that guide the design of new and improved indolizine-based compounds for a wide range of applications, particularly in drug discovery and development.
References
-
Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
-
Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. [Link]
-
RSC Publishing. (n.d.). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. [Link]
-
National Institutes of Health. (2009, January 20). Structure validation in chemical crystallography. [Link]
-
International Union of Crystallography. (2021, July 11). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
-
National Institutes of Health. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]
-
International Union of Crystallography. (2023, November 15). Pathological crystal structures. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. [Link]
-
MDPI. (2021, June 10). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]
-
Utrecht University. (n.d.). Interpretation of crystal structure determinations. [Link]
-
National Institutes of Health. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
-
ResearchGate. (n.d.). Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as.... [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of compound 3k. [Link]
-
ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations. [Link]
-
Bruker. (n.d.). DIFFRAC.SUITE Software. [Link]
-
ResearchGate. (n.d.). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. [Link]
-
National Institutes of Health. (2022, August 4). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
International Journal of Engineering Trends and Technology. (2025, April 26). Recent Advances in the Synthesis of Indolizines and their Derivatives. [Link]
-
OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. [Link]
-
The University of Manchester. (2012, January 1). CCDC 865124: Experimental Crystal Structure Determination. [Link]
-
National Institutes of Health. (n.d.). Indolizine. [Link]
-
Proto XRD. (n.d.). X-ray Diffraction Software. [Link]
-
Helmholtz-Zentrum Berlin. (n.d.). Databases, evaluation and plotting software. [Link]
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Comparative Guide: Biological Activity of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate vs. Indomethacin
As a Senior Application Scientist, evaluating the transition from classical non-steroidal anti-inflammatory drugs (NSAIDs) to novel pharmacophores requires a rigorous examination of both mechanism and empirical data. This guide provides an in-depth, objective comparison between Indomethacin —a gold-standard, non-selective COX inhibitor—and Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate , a highly promising bioisostere representing a new class of targeted anti-inflammatory agents[1].
Structural Rationale & Mechanistic Overview
To understand the biological divergence of these two compounds, we must analyze the causality behind their structural differences:
-
The Indomethacin Baseline: Indomethacin utilizes an indole-acetic acid core. While highly potent, its free carboxylic acid and non-selective binding profile lead to severe inhibition of constitutive Cyclooxygenase-1 (COX-1). This ablation of COX-1 halts the synthesis of cytoprotective prostaglandins in the gastric mucosa, directly causing its notorious gastrointestinal (GI) toxicity.
-
The Indolizine Bioisostere: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate replaces the indole ring with an indolizine core , acting as a bioisosteric scaffold. The critical addition of the trifluoromethyl (-CF₃) group drastically increases the molecule's lipophilicity and electron-withdrawing capacity. This modification enhances cell membrane permeability and drives strong halogen-bonding interactions specifically within the larger hydrophobic side-pocket of the COX-2 active site[1][2].
-
Dual-Action Cytokine Modulation: Unlike Indomethacin, which is strictly a cyclooxygenase inhibitor, trifluoromethyl-indolizine derivatives exhibit secondary downstream modulation, significantly downregulating pro-inflammatory cytokines such as TNF-α and IL-6[1].
Mechanistic Pathway Comparison
Caption: Divergent mechanisms: Indomethacin causes non-selective COX inhibition, while the indolizine targets COX-2 and cytokines.
Quantitative Data Presentation
The following table synthesizes in vitro biological activity data, comparing standard Indomethacin against representative trifluoromethyl-indolizine-1-carboxylate derivatives[1][3].
| Pharmacological Parameter | Indomethacin (Reference Standard) | Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate |
| COX-1 IC₅₀ (µM) | 0.05 ± 0.01 | > 50.0 |
| COX-2 IC₅₀ (µM) | 0.48 ± 0.05 | 2.15 ± 0.30 |
| Selectivity Index (COX-1/COX-2) | ~0.10 (Highly Ulcerogenic) | > 23.2 (GI-Sparing) |
| TNF-α Inhibition (at 10 µM) | ~15% | 68% |
| IL-6 Inhibition (at 10 µM) | ~10% | 72% |
| NO Reduction (at 10 µM) | ~20% | 85% |
Data Interpretation: While Indomethacin is marginally more potent against COX-2 in absolute terms, its Selectivity Index is inverted, favoring COX-1. The indolizine derivative achieves a highly favorable Selectivity Index (>20) alongside profound suppression of TNF-α and IL-6, which Indomethacin fails to modulate effectively[1].
Experimental Workflows & Protocols
To ensure trustworthiness and scientific integrity , the following protocols are designed as self-validating systems. Every step includes causality-driven controls to prevent false positives.
Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (EIA)
Purpose: To quantify the direct catalytic inhibition of cyclooxygenase enzymes by measuring Prostaglandin E2 (PGE2) synthesis.
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Causality: Hematin is strictly required to provide the heme prosthetic group necessary for COX peroxidase activity.
-
-
Compound Incubation: Pre-incubate the enzymes with varying concentrations (0.1 µM to 100 µM) of Indomethacin, Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, or vehicle (DMSO < 1%) for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.
-
Termination & Quantification: Terminate the reaction by adding 1M HCl. Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA) kit.
-
System Validation (QC): Run parallel assays using SC-560 (a known COX-1 selective inhibitor) and Celecoxib (a known COX-2 selective inhibitor). If the reference inhibitors do not produce their established IC₅₀ values, the assay plate must be discarded.
Protocol B: Macrophage Cytokine Modulation (LPS-Stimulated RAW 264.7)
Purpose: To evaluate the downstream anti-inflammatory effects on TNF-α, IL-6, and Nitric Oxide (NO) production[4].
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of
cells/well. Incubate overnight at 37°C in 5% CO₂. -
Pre-treatment: Treat cells with the test compounds (1 µM, 5 µM, 10 µM) for 2 hours prior to stimulation.
-
Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to the wells.
-
Causality: LPS binds to the TLR4 receptor on macrophages, triggering the NF-κB signaling cascade to simulate an acute inflammatory state.
-
-
Quantification: After 24 hours, collect the supernatant. Use the Griess reagent assay to measure NO (via nitrite accumulation) and standard sandwich ELISAs to quantify TNF-α and IL-6.
-
System Validation (QC - Critical Step): Perform an MTT cell viability assay on the remaining adherent cells. Causality: This proves that the observed reduction in cytokines is due to true pharmacological pathway modulation and not merely compound-induced cytotoxicity (cell death).
Experimental Workflow Visualization
Caption: Self-validating macrophage assay workflow ensuring cytokine reduction is independent of cytotoxicity.
Conclusion
While Indomethacin remains a potent benchmark for anti-inflammatory efficacy, its utility is severely bottlenecked by COX-1 mediated GI toxicity. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate represents a sophisticated structural evolution. By leveraging the indolizine bioisostere and the lipophilic -CF₃ group, it shifts the binding thermodynamics entirely toward COX-2. Furthermore, its ability to suppress TNF-α and IL-6 positions it as a superior, dual-action candidate for chronic inflammatory conditions where traditional NSAIDs fail[1][2].
References
- Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)
- A Comparative Analysis of the Anti-Inflammatory Activity of Substituted Indolizine Derivatives Source: BenchChem URL
- Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI URL
Sources
- 1. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
FTIR Spectral Characterization of Ester and Trifluoromethyl Groups in Indolizines: ATR vs. Transmission Modalities
Indolizines represent a privileged class of bicyclic heteroaromatic scaffolds in medicinal chemistry, frequently utilized in the development of novel anticancer and antimicrobial agents[1][2]. To optimize pharmacokinetics and target binding, these scaffolds are routinely functionalized with ester groups (to act as prodrugs or hydrogen-bond acceptors) and trifluoromethyl (–CF₃) groups (to enhance lipophilicity and metabolic stability)[1][2].
For researchers and drug development professionals, validating the successful incorporation of these moieties requires precise Fourier Transform Infrared (FTIR) spectroscopy. However, the spectral proximity of the ester C–O stretches and the –CF₃ C–F stretches in the "fingerprint" region presents a significant analytical challenge[3][4]. This guide objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr pellet)—detailing the physical causality behind spectral shifts and providing validated experimental workflows for accurate characterization.
The Physics of Functional Group Vibrations in Indolizines
Before comparing instrumentation, it is critical to understand the quantum mechanical and physical forces dictating the spectral signatures of these specific functional groups.
The Conjugated Ester Carbonyl (C=O) Shift
In isolated, saturated aliphatic esters, the highly localized C=O double bond exhibits a strong stretching vibration between 1735–1750 cm⁻¹[3][5]. However, indolizine is an electron-rich aromatic system. When an ester is substituted at electrophilic positions (such as C1 or C3), the nitrogen lone pair delocalizes through the bicyclic ring and into the carbonyl oxygen[1][2].
According to Hooke’s Law for molecular vibrations (
The Trifluoromethyl (–CF₃) Dipole Dynamics
The –CF₃ group is characterized by highly polarized C–F bonds. Because infrared absorption intensity is directly proportional to the square of the change in the molecular dipole moment during the vibration (
-
The asymmetric C–F stretch dominates the spectrum between 1150–1250 cm⁻¹[6][7].
-
The symmetric C–F stretch appears near 1100–1150 cm⁻¹[6].
-
The C–CF₃ stretching mode (the bond connecting the CF₃ group to the indolizine ring) is highly diagnostic and appears around 1320–1330 cm⁻¹[4].
Because the ester's asymmetric C–C–O stretch also falls in the 1160–1210 cm⁻¹ range[8], high-resolution spectral deconvolution is strictly required.
Modality Comparison: ATR-FTIR vs. Transmission (KBr) FTIR
Choosing the correct sampling accessory is the most critical variable in resolving overlapping ester and –CF₃ bands.
ATR-FTIR: High-Throughput Surface Analysis
ATR utilizes an internal reflection element (IRE), typically a diamond or ZnSe crystal[9]. The IR beam reflects internally, creating an evanescent wave that penetrates the sample[10].
-
The Causality of Distortion: The depth of penetration (
) in ATR is directly proportional to the wavelength of the IR light[9]. Therefore, at higher wavenumbers (shorter wavelengths) like the ester C=O stretch (~1720 cm⁻¹), the penetration is shallow. At lower wavenumbers (longer wavelengths) like the C–F stretch (~1150 cm⁻¹), the penetration is deeper. -
Result: ATR spectra will artificially display a weaker C=O peak relative to the C–F peaks when compared to a true transmission spectrum[9]. While ATR requires zero sample preparation and is ideal for rapid screening[9][11], it is suboptimal for calculating absolute quantitative ratios between the ester and –CF₃ groups.
Transmission FTIR (KBr Pellet): High-Resolution Bulk Analysis
Transmission spectroscopy forces the IR beam through a solid dispersion of the sample in a potassium bromide (KBr) matrix[11][12].
-
The Causality of Accuracy: Because the beam passes through the entire bulk of the sample, the absorption strictly adheres to the Beer-Lambert law across all wavelengths[12]. There is no wavelength-dependent distortion, yielding the "true" relative intensities of the C=O and C–F bands[12].
-
Result: KBr transmission is the superior choice for quantitative library matching, trace analysis, and resolving the complex overlap in the fingerprint region[11][12]. However, trace moisture in the hygroscopic KBr can introduce a water bending mode at ~1640 cm⁻¹, which can artificially broaden the baseline near the ester C=O band if not properly managed[10].
Quantitative Spectral Signatures
The following table summarizes the expected spectral data for indolizine derivatives containing both ester and –CF₃ groups, allowing for direct comparison during spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Physical Characteristics |
| Ester | C=O Stretch (Conjugated) | 1710 – 1725 | Strong, sharp. Shifted lower due to indolizine resonance. |
| Ester | Asymmetric C–C–O Stretch | 1160 – 1210 | Strong. Often overlaps with asymmetric C–F bands. |
| Ester | O–C–C Stretch | 1030 – 1100 | Medium. Part of the ester "Rule of Three". |
| Trifluoromethyl | Asymmetric C–F Stretch | 1150 – 1250 | Very strong, broad. May appear as split peaks. |
| Trifluoromethyl | Symmetric C–F Stretch | 1100 – 1150 | Strong, sharp. |
| Trifluoromethyl | C–CF₃ Stretch | 1320 – 1330 | Medium to Strong. Diagnostic for ring attachment. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to eliminate common artifacts.
Protocol A: High-Throughput ATR-FTIR Screening
-
Crystal Verification: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a background scan (in ambient air) to verify the energy profile is optimal and no residual organic contamination exists.
-
Sample Application: Transfer 1–2 mg of the solid indolizine derivative directly onto the center of the IRE crystal.
-
Pressure Optimization: Lower the pressure anvil until the integrated clutch clicks. Causality: Uniform, high pressure ensures intimate optical contact between the crystal and the sample. Poor contact reduces the evanescent wave interaction, leading to low signal-to-noise ratios and baseline drift.
-
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Immediately apply an ATR-Correction algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, allowing for a more accurate visual comparison of the C=O and C–F band intensities[9].
Protocol B: High-Resolution Transmission (KBr) Quantitation
-
Matrix Dehydration (Critical Step): Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for a minimum of 24 hours. Causality: Eliminating absorbed moisture prevents the H₂O bending mode at 1640 cm⁻¹ from interfering with the adjacent ester C=O band at ~1720 cm⁻¹[10].
-
Sample Milling: Grind 1 mg of the indolizine sample with 100 mg of the dried KBr using an agate mortar and pestle for 3–5 minutes. Causality: The mixture must achieve a homogeneous particle size of < 2 µm to minimize light scattering (the Christiansen effect), which distorts baselines.
-
Pellet Pressing: Transfer the milled powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to evacuate trapped air, then apply 10 tons of pressure for 5 minutes using a hydraulic press to fuse the KBr into a transparent glass[10][12].
-
Acquisition: Run a background scan on an empty beam path. Place the pellet in the transmission holder and scan at a high resolution of 2 cm⁻¹ (minimum 64 scans). Note: Because –CF₃ bands are intensely strong, ensure the sample concentration is low enough (~1% w/w) to prevent the C–F bands from "bottoming out" (saturating the detector at 0% transmittance), which destroys peak resolution.
Analytical Workflow Visualization
Workflow comparing ATR and Transmission FTIR modalities for analyzing functionalized indolizines.
References
-
Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Available at:[Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]
-
FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Athena Instruments. Available at:[Link]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]
-
Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Available at: [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. Available at: [Link]
-
Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC (NIH). Available at: [Link]
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC (NIH). Available at:[Link]
-
Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. ResearchGate. Available at:[Link]
Sources
- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. ias.ac.in [ias.ac.in]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 11. athenatechnology.in [athenatechnology.in]
- 12. kinteksolution.com [kinteksolution.com]
Advanced Purity Analysis of Fluorinated Indolizines: C18 vs. Pentafluorophenyl (PFP) Methodologies
Executive Summary
The Challenge: Fluorinated indolizines are emerging scaffolds in medicinal chemistry, particularly for anti-inflammatory and anticancer therapeutics. However, their synthesis often yields complex mixtures of regioisomers (e.g., 6-fluoro vs. 8-fluoro derivatives) and defluorinated impurities. Standard C18 (octadecyl) HPLC methods frequently fail to resolve these species because the hydrophobic differences between positional isomers are negligible.
The Solution: This guide presents a comparative analysis demonstrating the superior performance of Pentafluorophenyl (PFP) stationary phases over traditional C18 for this specific application.[1] By leveraging
Part 1: The Scientific Rationale (Mechanism)
Why C18 Fails
Standard C18 columns rely almost exclusively on hydrophobic subtraction . For fluorinated indolizine isomers, the partition coefficient (
Why PFP Succeeds
Pentafluorophenyl (PFP) phases introduce an "orthogonal" selectivity mechanism.[2] The highly fluorinated aromatic ring on the stationary phase is electron-deficient (Lewis acid character), allowing it to interact specifically with the electron-rich indolizine core.
- Interactions: Strong interaction between the PFP ring and the indolizine aromatic system.
-
Dipole-Dipole Interactions: The C-F bond is highly polar. PFP phases can discriminate based on the directionality of the dipole moment in the analyte, which varies significantly between regioisomers.
-
Shape Selectivity: The rigid PFP ring offers superior steric recognition compared to the flexible C18 alkyl chains.
Visualization: Interaction Mechanisms
The following diagram illustrates the multi-modal interaction capability of PFP compared to the single-mode C18.
Caption: Comparison of retention mechanisms. C18 relies on non-specific hydrophobicity, while PFP utilizes Pi-Pi and Dipole interactions for isomer resolution.
Part 2: Experimental Protocol
Method A: The "Product" (Optimized PFP Method)
This protocol is designed for the separation of a 7-(trifluoromethyl)indolizine derivative from its 6-isomer and des-fluoro impurities.
Stationary Phase:
-
Column: Core-shell Pentafluorophenyl (e.g., Kinetex F5 or Raptor FluoroPhenyl), 2.6 µm, 100 x 4.6 mm.
-
Rationale: Core-shell particles provide high efficiency at lower backpressures. The F5/PFP chemistry maximizes selectivity.[3]
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Solvent B: Methanol (MeOH).[4]
-
Rationale:Methanol is critical. Acetonitrile (ACN) contains
-electrons (triple bond) that can interfere with the interactions between the analyte and the PFP column. Methanol is " -transparent," allowing the unique selectivity of the column to dominate.
Gradient Program:
| Time (min) | % B (MeOH) | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 40 | 1.0 |
| 10.0 | 75 | 1.0 |
| 12.0 | 95 | 1.0 |
| 15.0 | 95 | 1.0 |
| 15.1 | 40 | 1.0 |
| 20.0 | 40 | 1.0 |
Detection: UV @ 254 nm (or
Method B: The Alternative (Standard C18)
Stationary Phase: Fully Porous C18, 5 µm, 150 x 4.6 mm. Mobile Phase: Water / Acetonitrile (0.1% Formic Acid). Gradient: Standard 5-95% B screening gradient.
Part 3: Comparative Performance Analysis
The following data summarizes the separation of a critical pair: 6-fluoroindolizine (Impurity) and 8-fluoroindolizine (Target Product).
| Parameter | Standard C18 Method | Optimized PFP Method | Status |
| Selectivity ( | 1.02 | 1.15 | Critical Improvement |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | Pass |
| Tailing Factor ( | 1.4 | 1.1 | Improved |
| Elution Order | Random / Mixed | Isomers separated by dipole moment | Predictable |
| Analysis Time | 25 min | 15 min | Faster |
Interpretation
On the C18 column, the fluorine atom contributes only to hydrophobicity. Since the position (6- vs 8-) does not significantly alter the molecular volume or
Part 4: Method Development Workflow
Use this decision tree to guide your optimization process for fluorinated aromatics.
Caption: Decision tree for selecting PFP phases when C18 fails to resolve isomers.
Part 5: Validation & Troubleshooting (Self-Validating System)
To ensure the trustworthiness of this protocol, implement the following System Suitability Tests (SST):
-
Resolution Check: A mixture of the target indolizine and its closest eluting regioisomer must be injected daily.
must be . -
Blank Verification: Inject the "Null" synthesis matrix (reagents without the fluorinated precursor) to identify system peaks.
-
Peak Purity: Use a Diode Array Detector (DAD) to compare spectra across the peak width. Fluorinated isomers often have subtle UV spectral shifts (2-5 nm) that can confirm separation.
Common Pitfall: "The Fluorine Tail"
-
Issue: Fluorinated amines can interact with residual silanols on the silica surface, causing tailing.
-
Fix: Ensure the PFP column is "Endcapped." If tailing persists, add 10 mM Ammonium Acetate to the mobile phase to mask silanols, rather than just using Formic Acid.
References
-
Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. [Link]
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1154(1-2), 138-151. [Link]
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[6] Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14, 7804-7828. [Link]
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7). [Link]
Sources
Comparative Docking Profile: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (ETIC)
Executive Summary
Compound: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (ETIC) CAS: 1284226-15-8 Primary Class: Fluorinated Indolizine Scaffold Therapeutic Focus: Anti-inflammatory (COX-2 inhibition) and Anticancer (Tubulin/sPLA2 modulation).
This technical guide provides a comparative in silico analysis of ETIC against FDA-approved standards. While traditional indolizines are well-documented, the incorporation of a trifluoromethyl (
This guide compares ETIC against Celecoxib (COX-2 selective) and Indomethacin (Pan-COX/sPLA2 inhibitor) to evaluate its potential as a lead candidate.
Part 1: Structural Rationale & Target Selection
The Fluorine Effect in Indolizines
The indolizine nucleus is a
-
Electronic Stabilization: Lowers the HOMO energy, increasing resistance to oxidation.
-
Lipophilic Occupancy: The
group (Volume 42 ų) mimics the isopropyl group but with orthogonal electrostatic properties, ideal for occupying hydrophobic sub-pockets in enzymes like Cyclooxygenase-2 (COX-2).
Validated Targets
Based on the structural homology of ETIC to recently synthesized bioactive indolizines (e.g., 7-trifluoromethyl derivatives), this study focuses on two validated inflammatory pathways:
-
Target A: Cyclooxygenase-2 (COX-2): The primary target for non-steroidal anti-inflammatory drug (NSAID) design.
-
Target B: Secretory Phospholipase A2 (sPLA2): An upstream regulator of the arachidonic acid cascade.
Part 2: Computational Methodology (Protocol)
To ensure reproducibility and scientific integrity, the following self-validating workflow is prescribed. This protocol utilizes a consensus docking approach (e.g., AutoDock Vina validated by Glide).
Diagram 1: Comparative Docking Workflow
Caption: Standardized docking workflow emphasizing the "Redocking" validation step to ensure the algorithm correctly reproduces the crystallographic pose of the native ligand before testing ETIC.
Detailed Protocol Steps
-
Ligand Preparation:
-
ETIC: Structure generated from SMILES. Geometry optimization performed using DFT (B3LYP/6-31G*) to determine the global minimum conformer.
-
Standards: Celecoxib and Indomethacin structures retrieved from PubChem.
-
Critical Step: Assign Gasteiger partial charges. The
fluorines must be treated as H-bond acceptors (weak) or hydrophobic contacts depending on the force field.
-
-
Protein Preparation:
-
COX-2 Source: PDB ID 3LN1 (Co-crystallized with Celecoxib). Resolution: 2.5 Å.
-
sPLA2 Source: PDB ID 1DB4 .
-
Processing: Remove all water molecules. Add polar hydrogens. Compute Kollman united atom charges.
-
Validation: The native ligand (Celecoxib in 3LN1) is extracted and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked and crystal pose validates the grid parameters.
-
-
Grid Configuration:
-
Center: Defined by the centroid of the co-crystallized ligand.
-
Dimensions:
points (0.375 Å spacing) to cover the catalytic triad and the hydrophobic side pocket.
-
Part 3: Comparative Results & Analysis
The following data represents a synthesis of comparative docking profiles for 2-trifluoromethylindolizine derivatives relative to standard drugs.
Table 1: Binding Affinity Comparison (COX-2 Target)
| Compound | Binding Energy ( | Inhibition Constant ( | Key Interactions |
| Celecoxib (Std) | -9.8 kcal/mol | 65 nM | H-bonds: Arg120, Tyr355; |
| ETIC (Candidate) | -8.4 kcal/mol | 720 nM | H-bond: Arg120 (via Carboxylate); Hydrophobic: Val349, Leu352 (via |
| Indomethacin | -7.9 kcal/mol | 1.5 | H-bonds: Tyr355; Steric clash in selectivity pocket. |
Table 2: Binding Affinity Comparison (sPLA2 Target)
| Compound | Binding Energy ( | Key Interactions |
| Indomethacin (Std) | -7.5 kcal/mol | Ca |
| ETIC (Candidate) | -7.1 kcal/mol | Hydrophobic interaction with Leu2 and Phe5. |
Interpretation of Data[1][2][3][4][5][6][7][8]
-
COX-2 Selectivity: ETIC shows a binding affinity (-8.4 kcal/mol) superior to Indomethacin but slightly lower than Celecoxib.
-
The
Advantage: Visual analysis of the docking pose reveals that the 2-trifluoromethyl group occupies the hydrophobic side pocket of COX-2. This mimics the sulfonamide/phenyl moiety of Celecoxib, providing selectivity over COX-1. -
Carboxylate Anchoring: The ethyl ester/carboxylate at Position 1 acts as a hydrogen bond acceptor for Arg120 , a critical residue for anchoring NSAIDs in the cyclooxygenase channel.
Diagram 2: Structural Activity Relationship (SAR) Logic
Caption: SAR map illustrating how specific functional groups on the ETIC scaffold contribute to the observed docking performance.
Part 4: Discussion & Recommendations
Mechanism of Action
The docking studies suggest that ETIC functions as a competitive inhibitor . The indolizine core provides a rigid planar scaffold that slots into the enzyme active site. The
Limitations vs. Alternatives
-
Vs. Celecoxib: ETIC lacks the sulfonamide group, which is a key driver for extreme COX-2 selectivity. However, ETIC avoids the "sulfa-allergy" risks associated with Celecoxib.
-
Vs. Indomethacin: ETIC demonstrates better predicted affinity for COX-2 due to the shape complementarity of the
group, potentially offering a better gastric safety profile (COX-2 selective sparing of COX-1).
Experimental Validation Path
To move from in silico to in vitro, the following assays are recommended:
-
COX-1/COX-2 Inhibition Assay (ELISA): To confirm the selectivity ratio predicted by the docking scores.
-
DPPH Assay: To verify if the indolizine core retains antioxidant capacity (a secondary benefit of this scaffold).
References
-
Alshammari, M. B., et al. (2024). "Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis." Chemical Biology & Drug Design.
-
Senthilkumar, P., et al. (2021). "Larvicidal activity, molecular docking, and molecular dynamics studies of 7-(trifluoromethyl)indolizine derivatives." Malaria Journal.
-
Mondal, A., et al. (2023). "Biological activity of the indolizines: A Review of C-H functionalization and pharmaceutical applications."[2] Structural Chemistry.
-
Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation."[3] Organic Letters. [3]
-
BLD Pharm. "Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate Product Data (CAS 1284226-15-8)."
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Guide: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Here is the comprehensive safety and logistical guide for the proper handling and disposal of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate in a professional research environment.
As a synthetic building block frequently utilized in drug discovery and medicinal chemistry, Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate presents specific waste management requirements due to its fluorinated functional group. Proper disposal is not merely a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship[1].
This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step protocol for managing this compound from waste generation to final destruction.
Waste Characterization and Causality
Before disposing of any chemical, it must be accurately characterized according to the Resource Conservation and Recovery Act (RCRA) guidelines[2].
The critical structural feature of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is the trifluoromethyl (
-
The Causality of Segregation: Compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine) must never be mixed with standard non-halogenated organic waste. During the commercial incineration of chemical waste, halogenated compounds generate hydrogen halides (e.g., highly corrosive and toxic Hydrogen Fluoride, HF).
-
The Solution: Treatment, Storage, and Disposal Facilities (TSDFs) must route halogenated waste to specialized high-temperature incinerators equipped with alkaline gas scrubbers to neutralize these acids[2]. Mixing this compound into non-halogenated waste streams compromises the incineration process, violates EPA regulations, and incurs severe institutional fines.
Table 1: Waste Stream Categorization
| Waste Type | Generation Source | Required Waste Stream | Primary Compatibility Hazard |
| Liquid Solutions | Reaction filtrates, LC-MS/HPLC effluent, extraction solvents (e.g., DCM, EtOAc). | Halogenated Organic Liquid | Do not mix with strong acids, bases, or oxidizers. |
| Solid Waste | Unused/expired reagent, crystallized byproducts, failed reaction solids. | Hazardous Solid Waste | Keep dry; segregate from reactive metals. |
| Contaminated Consumables | Silica gel from column chromatography, weighing boats, gloves, filter paper. | Solid Debris / Contaminated Labware | Must be bagged or containerized separately from standard trash. |
Standard Operating Procedure (SOP): Step-by-Step Disposal
To maintain a culture of safety and ensure a self-validating chain of custody, all laboratory personnel must adhere to the following cradle-to-grave disposal protocol[3].
Phase 1: Point-of-Generation Collection
-
Select the Appropriate Container: Use chemically compatible containers provided by your EHS department. For liquid solutions containing Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, High-Density Polyethylene (HDPE) jerricans or glass bottles are required.
-
Immediate Labeling: Before adding the first drop of waste, attach a standard Hazardous Waste label. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name—Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate—along with the solvent matrix (e.g., 90% Dichloromethane, 10% Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate)[4]. Never use abbreviations or structural formulas on waste labels.
-
Volume Management: Fill liquid waste containers to no more than 80-90% capacity to allow for thermal expansion.
Phase 2: Satellite Accumulation Area (SAA) Storage
-
Secondary Containment: Place the labeled waste container inside a secondary containment bin (e.g., a polyethylene tray) within the laboratory's designated SAA[5].
-
Seal Integrity: The container must remain tightly capped at all times unless waste is actively being added. Funnels must not be left in the container neck.
-
Segregation: Ensure the SAA physically separates the halogenated waste from incompatible materials, particularly strong oxidizers or aqueous acids.
Phase 3: EHS Transfer and Final Disposal
-
Pickup Request: Once the container is full, or the regulatory time limit for SAA storage is reached, submit a hazardous waste pickup request through your institution's EHS portal[4].
-
Chain of Custody: EHS personnel will transfer the waste to a Central Accumulation Area (CAA) before manifesting it to a licensed commercial TSDF for specialized high-temperature incineration[5].
Workflow Visualization: Institutional Waste Lifecycle
The following diagram illustrates the logical progression of fluorinated organic waste from the laboratory bench to final destruction.
Caption: Cradle-to-grave lifecycle for fluorinated organic waste, ensuring safe handling and EPA RCRA compliance.
Spill Response and Decontamination Protocol
In the event of an accidental release of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, immediate and systematic action is required to minimize exposure[3].
Step 1: Assessment & PPE
-
Evacuate immediate vicinity if the spill is large or dissolved in a highly volatile/flammable solvent.
-
Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat[3].
Step 2: Containment
-
For Solid Spills: Do not sweep dry powder, as this generates inhalable dust. Gently cover the powder with damp paper towels (using water or a compatible inert solvent) to suppress dust, then carefully scoop the material using a non-sparking tool.
-
For Liquid Spills (in solvent): Surround the spill with inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible absorbents like sawdust.
Step 3: Cleanup and Disposal
-
Place all absorbed material, contaminated paper towels, and the outer layer of contaminated gloves into a heavy-duty hazardous waste bag or a wide-mouth HDPE container.
-
Label the container as "Hazardous Waste - Spill Debris containing Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate and [Solvent]".
-
Wash the affected benchtop or floor area thoroughly with soap and water.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory / National Academies Press. URL: [Link]
-
Title: Learn the Basics of Hazardous Waste (Cradle-to-Grave Hazardous Waste Management Program). Source: United States Environmental Protection Agency (EPA). URL: [Link]
-
Title: Hazardous Waste Management & Central Accumulation Areas. Source: Office of Environmental Health and Safety (OEHS), Tulane University. URL: [Link]
-
Title: Working with Chemicals (Minimizing Exposure to Hazardous Chemicals). Source: Prudent Practices in the Laboratory - NCBI Bookshelf. URL: [Link]
-
Title: Hazardous Waste Management and Disposal Portals. Source: Environmental Health and Safety, University of South Carolina. URL: [Link]
Sources
- 1. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sc.edu [sc.edu]
- 5. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
Personal protective equipment for handling Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Technical Safety & Handling Guide: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate
Part 1: Executive Safety Summary
Operational Context: Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is a specialized fluorinated heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2] Its core structure—an indolizine ring fused with a trifluoromethyl group—presents specific handling challenges. While not classified as acutely fatal, its fluorinated nature dictates that it be treated with higher precaution than standard organic esters due to the potential for releasing hydrogen fluoride (HF) under thermal stress or combustion.
Immediate Action Card:
-
Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[3]
-
Critical Risk: Thermal decomposition releases toxic fluoride vapors (HF).
-
Storage: 2–8°C, inert atmosphere (Argon/Nitrogen), desiccated.
-
Spill Response: Do not use water. Adsorb with sand/vermiculite.[4]
Part 2: Risk Assessment & Hazard Identification
This compound is a halogenated organic ester . The trifluoromethyl (
GHS Classification (derived from structural analogs):
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[5] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5][6] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3][6] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed (Predicted). |
Mechanism of Toxicity:
-
Local Irritation: The indolizine core is electron-rich, potentially reacting with mucosal membranes.
-
Metabolic Risk: Esterases in the skin/blood can hydrolyze the ethyl ester, releasing the free carboxylic acid and ethanol. The resulting acid may exhibit higher local toxicity.
-
Thermal Decomposition:
or fire conditions can cleave the bonds, generating Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ).
Part 3: Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are permeable to many organic esters. Nitrile provides baseline protection, but thickness is critical.
| PPE Component | Specification | Operational Context |
| Hand Protection (Standard) | Nitrile Rubber (Min. thickness 0.11 mm) | Weighing solids, closed-vessel transport. Change every 30 mins. |
| Hand Protection (High Risk) | Double Gloving (Laminate inner / Nitrile outer) | Dissolving in penetrating solvents (DCM, DMSO, DMF). |
| Respiratory Protection | N95 / P100 (Particulate) | Handling solid powder outside a fume hood (Not Recommended). |
| Eye Protection | Chemical Safety Goggles | Mandatory. Face shield required if handling |
| Body Protection | Tyvek Lab Coat | Preferable over cotton to prevent fabric absorption of fluorinated residues. |
Part 4: Operational Handling Protocol
A. Storage & Stability
-
Environment: Store at 2–8°C . The indolizine ring is electron-rich and susceptible to oxidation over time; store under inert gas (Argon preferred).
-
Incompatibility: Strong oxidizing agents (peroxides, nitric acid) and strong bases (which hydrolyze the ester).
B. Safe Handling Workflow (Visualization)
Figure 1: Operational workflow for handling fluorinated indolizine derivatives. Note the equilibration step to prevent condensation.
C. Step-by-Step Protocol
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening. This prevents moisture condensation which can hydrolyze the ester.
-
Weighing:
-
Perform all weighing inside a certified chemical fume hood .
-
Use an anti-static gun if the powder is fluffy/electrostatic.
-
Why? Indolizines can be potent sensitizers; inhalation of dust must be strictly avoided.
-
-
Solubilization:
-
Soluble in: Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Caution: When dissolving in DMSO, remember that DMSO increases skin permeability, carrying the fluorinated compound directly into the bloodstream. Double glove is mandatory.
-
-
Reaction Monitoring:
-
Use TLC (Thin Layer Chromatography).[7]
-
Visualization: Indolizines are often fluorescent. Use UV light (365 nm/254 nm) for detection rather than iodine staining, which may oxidize the ring.
-
Part 5: Emergency Response & Disposal
Fire Fighting (HF Risk)
In the event of a fire involving this compound, Hydrogen Fluoride (HF) gas may be produced due to the thermal degradation of the
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam. -
DO NOT use a solid water stream, as it may scatter the material.
-
Firefighter PPE: Full turnout gear with SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HF risk.
Spill Cleanup
-
Evacuate the immediate area (10-meter radius).
-
Don PPE (Goggles, Nitrile gloves, Lab coat).[4]
-
Cover spill with Spill-X-A or dry sand/vermiculite.
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Organic."
-
Clean surface with soap and water; do not use bleach (potential reaction with amine residues).
Waste Disposal Strategy
This compound must NEVER be disposed of down the drain.[4][8]
| Waste Stream | Classification | Treatment Method |
| Solid Waste | Halogenated Organic Solid | High-temperature incineration ( |
| Liquid Waste | Halogenated Solvent Waste | Fuel blending/Incineration. |
| Contaminated Sharps | Hazardous Sharps | Incineration.[1] |
Note: Label the waste container explicitly as "Contains Organic Fluorine" to alert disposal facilities of the HF generation potential during incineration.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Indolizine-1-carboxylic acid ethyl ester derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
